CK-548
Description
Properties
IUPAC Name |
2-(3-bromophenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO2S/c16-10-3-1-2-9(6-10)15-18(14(20)8-21-15)12-7-11(17)4-5-13(12)19/h1-7,15,19H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGQNJITMFBVAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)Br)C3=C(C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402686 | |
| Record name | AC1N9E0V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388604-55-5 | |
| Record name | AC1N9E0V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CK-548 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CK-548 on the Arp2/3 Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which CK-548, a small molecule inhibitor, modulates the activity of the Actin-Related Protein 2/3 (Arp2/3) complex. The Arp2/3 complex is a crucial regulator of the actin cytoskeleton, responsible for the nucleation of new actin filaments from existing ones, leading to the formation of branched actin networks. These networks are fundamental to numerous cellular processes, including cell motility, phagocytosis, and intracellular vesicle transport.[1][2] Understanding the precise mechanism of inhibitors like this compound is vital for dissecting these complex cellular functions and for the potential development of therapeutic agents targeting actin dynamics.
This compound: A Thiazolidinone-Based Inhibitor of the Arp2/3 Complex
This compound (also known as CK-0993548) is a cell-permeable small molecule that belongs to a class of thiazolidinone-based inhibitors of the Arp2/3 complex.[2][3] It serves as a valuable tool for the acute and reversible inhibition of Arp2/3-mediated actin nucleation in both in vitro and in vivo studies.[3][4]
Core Mechanism of Action: Allosteric Inhibition via Arp3 Binding
This compound exerts its inhibitory effect through a distinct allosteric mechanism that targets the Arp3 subunit of the complex.[3][5] Unlike other inhibitors that may target the interface between Arp2 and Arp3, this compound's action is centered on inducing a conformational change within Arp3 itself.
Binding Site and Conformational Changes
Crystal structure analysis has revealed that this compound binds to a hydrophobic pocket within the Arp3 subunit.[4][6] This binding site is located in a region that is critical for the conformational changes required for the activation of the Arp2/3 complex.[5][6] The insertion of this compound into this hydrophobic core alters the conformation of Arp3.[3][4] Specifically, the binding of this compound causes a loop (residues 76-85) in subdomain 1 of Arp3 to flip up to accommodate the inhibitor.[4][6] This induced conformational change is thought to destabilize the active, "short-pitch" conformation of the Arp2/3 complex, which is necessary for efficient actin nucleation.[2][7]
Inhibition of Actin Nucleation and Branching
The Arp2/3 complex is intrinsically inactive and requires activation by Nucleation Promoting Factors (NPFs), such as members of the Wiskott-Aldrich syndrome protein (WASP) family.[1][8][9] Upon activation, Arp2 and Arp3 are brought into proximity to mimic an actin dimer, which then serves as a template for a new "daughter" actin filament to grow from the side of an existing "mother" filament.[1][10]
The conformational change in Arp3 induced by this compound interferes with one or more steps in this activation and nucleation pathway.[3] This altered conformation likely prevents Arp2 and Arp3 from adopting the correct orientation required to form a functional nucleation site.[5] As a result, the ability of the Arp2/3 complex to nucleate new actin filaments is significantly inhibited.[3] Fluorescence microscopy studies have demonstrated that in the presence of this compound, the formation of branched actin filaments is abolished, with only unbranched filaments being observed.[3]
Effect on Nucleation Promoting Factor (NPF) Binding
This compound has been shown to have a modest effect on the binding of NPFs to the Arp2/3 complex. Specifically, at a concentration of 50 μM, this compound was found to decrease the affinity of the Arp2/3 complex for the WASp-VCA domain by approximately two-fold.[3][4] While this reduction in affinity may contribute to the overall inhibitory effect, the primary mechanism is believed to be the direct interference with the activating conformational change of the complex itself.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified in various assays and against Arp2/3 complexes from different species. The following tables summarize the key quantitative data.
| Parameter | Species/System | Value | Reference(s) |
| IC50 | Bovine (Bt) Arp2/3 complex (in vitro actin polymerization) | 11 µM | [3][11][12] |
| IC50 | Human (Hs) Arp2/3 complex (in vitro actin polymerization) | Not explicitly stated, but inhibits | [3] |
| IC50 | Listeria monocytogenes motility in SKOV3 cells | 31 µM | [3][4] |
| IC50 | Podosome formation in THP-1 monocytes | ~30-40 µM | [3][13] |
| Inhibition | Fission Yeast (S. pombe) Arp2/3 complex | No inhibition observed at 100 µM | [3] |
Table 1: Inhibitory Potency (IC50) of this compound
| Parameter | Ligand | Condition | Value (Kd) | Reference(s) |
| Dissociation Constant | Rhodamine-N-WASP-VCA | Control (DMSO) | 510 ± 30 nM | [3][4] |
| Dissociation Constant | Rhodamine-N-WASP-VCA | + 50 µM this compound | 1.0 ± 0.2 µM | [3][4] |
Table 2: Effect of this compound on NPF Binding Affinity
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Pyrene-Actin Polymerization Assay
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin filaments.
Protocol:
-
Reagent Preparation:
-
Actin is purified and labeled with pyrene iodoacetamide.
-
Arp2/3 complex and a Nucleation Promoting Factor (e.g., WASp-VCA) are purified.
-
This compound is dissolved in DMSO to create a stock solution.
-
Polymerization buffer (e.g., 5 mM Tris-HCl pH 7.0, 50 mM KCl, 1 mM MgCl2, 0.2 mM EGTA, 0.2 mM ATP, 10 mM DTT) is prepared.
-
-
Reaction Setup:
-
In a fluorometer cuvette, combine the polymerization buffer, Arp2/3 complex (e.g., 5 nM), and WASp-VCA (e.g., 1 µM).
-
Add varying concentrations of this compound or DMSO (as a control).
-
Initiate the reaction by adding a mixture of unlabeled and pyrene-labeled G-actin (e.g., 3 µM total, with 30% pyrene-labeled).
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in pyrene fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm).
-
-
Data Analysis:
Listeria Motility Assay (Cell-Based)
This assay assesses the ability of an inhibitor to block Arp2/3-dependent actin-based motility in a cellular context.
Protocol:
-
Cell Culture and Infection:
-
Culture a suitable host cell line (e.g., SKOV3 cells) on coverslips.
-
Infect the cells with a motile strain of Listeria monocytogenes.
-
-
Inhibitor Treatment:
-
After allowing the infection to establish, treat the cells with various concentrations of this compound (or DMSO as a control) in the culture medium for a defined period (e.g., 90 minutes).
-
-
Fixation and Staining:
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cells and stain for F-actin using a fluorescently labeled phalloidin (e.g., Alexa Fluor 568 phalloidin) and for the bacteria using a specific antibody.
-
-
Microscopy and Analysis:
Fluorescence Anisotropy Assay for NPF Binding
This assay measures the binding affinity between the Arp2/3 complex and a fluorescently labeled NPF fragment (e.g., rhodamine-N-WASP-VCA) by detecting changes in the rotational diffusion of the labeled molecule upon binding.
Protocol:
-
Reagent Preparation:
-
Fluorescently label the NPF fragment (e.g., N-WASP-VCA with rhodamine).
-
Prepare a series of dilutions of the Arp2/3 complex in a suitable binding buffer.
-
-
Reaction Setup:
-
In a microplate, combine a fixed concentration of the fluorescently labeled NPF with the varying concentrations of the Arp2/3 complex.
-
Prepare a parallel set of reactions that also include a fixed concentration of this compound (e.g., 50 µM).
-
-
Data Acquisition:
-
Measure the fluorescence anisotropy of each sample using a plate reader equipped with polarizers.
-
-
Data Analysis:
-
Plot the change in anisotropy as a function of the Arp2/3 complex concentration.
-
Fit the data to a binding isotherm to calculate the dissociation constant (Kd) in the presence and absence of this compound.[3]
-
Visualizations of Pathways and Workflows
Signaling Pathway of Arp2/3 Complex Activation and Inhibition
References
- 1. Arp2/3 complex - Wikipedia [en.wikipedia.org]
- 2. Cellular and pathophysiological consequences of Arp2/3 complex inhibition: role of inhibitory proteins and pharmacological compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Triterpenoids Target the Arp2/3 Complex and Inhibit Branched Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role and mechanism of actin-related protein 2/3 complex signaling in cancer invasion and metastasis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | Arp2/3 inhibitor | Probechem Biochemicals [probechem.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Binding Site of CK-548 on Arp3
This technical guide provides a comprehensive overview of the binding interaction between the small molecule inhibitor CK-548 and the Arp3 subunit of the Arp2/3 complex. It is intended for researchers, scientists, and drug development professionals working on the actin cytoskeleton and its regulators. This document details the specific binding site, presents quantitative binding data, outlines key experimental methodologies, and provides visual representations of the relevant pathways and mechanisms.
Introduction: The Arp2/3 Complex and its Inhibition by this compound
The Actin-related protein 2/3 (Arp2/3) complex is a crucial component of the cellular machinery, responsible for nucleating new actin filaments from the sides of existing filaments, leading to the formation of branched actin networks.[1][2] This process is fundamental to various cellular functions, including cell migration, phagocytosis, and intracellular motility.[1][3] The complex is composed of seven subunits, with Arp2 and Arp3 being the core components that mimic an actin dimer to initiate a new filament.[1][4]
This compound is a small molecule inhibitor that targets the Arp2/3 complex.[5][6] Unlike other inhibitors such as CK-636/CK-666 which bind at the interface of Arp2 and Arp3, this compound has a distinct mechanism of action, directly targeting the Arp3 subunit.[4][5][7] By binding to Arp3, this compound induces a conformational change that prevents the Arp2/3 complex from adopting its active state, thereby inhibiting branched actin nucleation.[4][5]
The Binding Site of this compound on the Arp3 Subunit
Crystallographic studies have revealed that this compound binds to a specific hydrophobic pocket within the Arp3 subunit.[2][3][7] This binding site is located in the hydrophobic core of Arp3.[4][5] The insertion of this compound into this pocket induces a conformational change in Arp3.[5] Specifically, the binding of this compound causes a loop (residues 76-85) in subdomain 1 of Arp3 to flip upwards, which accommodates the inhibitor.[8] This allosteric change alters the overall conformation of Arp3, which is thought to interfere with critical steps in the activation pathway, such as the binding of the pointed end of Arp3 to a mother filament or nucleotide binding.[5]
The specificity of this compound for mammalian Arp3 is attributed to a single amino acid residue. The presence of a methionine at position 93 in mammalian Arp3 allows for the binding of this compound.[5] In contrast, non-mammalian Arp3, such as that found in fission yeast, contains a tryptophan at this position, which sterically hinders the binding of this compound.[5]
Quantitative Analysis of this compound Interaction with the Arp2/3 Complex
The inhibitory effect and binding affinity of this compound have been quantified through various biochemical and cell-based assays. The following table summarizes the key quantitative data.
| Parameter | Value | Species/System | Assay | Reference |
| IC₅₀ | 11 µM | Bovine (Bt) Arp2/3 complex | Actin Polymerization Assay | [5][6] |
| IC₅₀ | 31 µM | Listeria monocytogenes in SKOV3 cells | Listeria Motility Assay | [5] |
| K_d (N-WASP-VCA for BtArp2/3) | 1.0 ± 0.2 µM | Bovine (Bt) Arp2/3 complex | Fluorescence Anisotropy Assay | [5] |
| Control K_d (N-WASP-VCA for BtArp2/3) | 510 ± 30 nM | Bovine (Bt) Arp2/3 complex | Fluorescence Anisotropy Assay | [5] |
Note: The K_d value shown is for the binding of the Nucleation Promoting Factor (NPF) N-WASP-VCA to the Arp2/3 complex in the presence of 50 µM this compound, indicating that this compound moderately decreases the affinity of the complex for its activator.[5]
Experimental Protocols
The characterization of the binding site and inhibitory activity of this compound on the Arp2/3 complex has been achieved through a combination of biochemical, cell-based, and structural biology techniques.
Actin Polymerization Assay
This assay is fundamental for assessing the inhibitory effect of compounds on Arp2/3-mediated actin nucleation.
-
Principle: The polymerization of actin is monitored by the increase in fluorescence of pyrene-labeled actin monomers as they incorporate into filaments.
-
Protocol:
-
Purified bovine Arp2/3 complex is pre-incubated with varying concentrations of this compound or a DMSO control.
-
The Nucleation Promoting Factor (NPF), such as the VCA domain of WASp, is added to the mixture.
-
The reaction is initiated by the addition of pyrene-labeled G-actin monomers in a polymerization-permissive buffer.
-
The fluorescence intensity is measured over time using a fluorometer.
-
The rate of polymerization is determined from the slope of the fluorescence curve.
-
IC₅₀ values are calculated by plotting the polymerization rate as a function of inhibitor concentration.
-
Fluorescence Anisotropy Assay
This technique is used to measure the binding affinity between the Arp2/3 complex and its activators in the presence of inhibitors.
-
Principle: The anisotropy of a fluorescently labeled molecule (e.g., rhodamine-N-WASP-VCA) increases when it binds to a larger, more slowly tumbling partner (the Arp2/3 complex).
-
Protocol:
-
A constant concentration of rhodamine-labeled N-WASP-VCA is titrated with increasing concentrations of the Arp2/3 complex.
-
The experiment is performed in the presence of a fixed concentration of this compound (e.g., 50 µM) or a DMSO control.
-
The fluorescence anisotropy is measured at each titration point.
-
The data are fitted to a binding curve to determine the dissociation constant (K_d).
-
X-ray Crystallography
This structural biology technique provides high-resolution information about the precise binding location of an inhibitor on its target protein.
-
Principle: X-rays are diffracted by the electrons in a crystal of the protein-inhibitor complex. The diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.
-
Protocol:
-
The Arp2/3 complex is purified and co-crystallized with this compound. This involves screening a wide range of conditions (precipitants, pH, temperature) to find those that promote the growth of well-ordered crystals.
-
Crystals are cryo-protected and flash-frozen in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The data are processed, and the structure is solved using molecular replacement or other phasing methods.
-
The resulting electron density map is used to build and refine an atomic model of the Arp2/3 complex with this compound bound.
-
Listeria Motility Assay
This cell-based assay assesses the ability of an inhibitor to block Arp2/3-dependent processes in a living cell.
-
Principle: The bacterium Listeria monocytogenes hijacks the host cell's actin polymerization machinery, including the Arp2/3 complex, to form actin "comet tails" that propel it through the cytoplasm.
-
Protocol:
-
A suitable cell line (e.g., SKOV3) is infected with Listeria monocytogenes.
-
The infected cells are treated with various concentrations of this compound or a DMSO control.
-
After an incubation period, the cells are fixed and stained for F-actin (e.g., with fluorescently labeled phalloidin) and the bacteria.
-
The formation of actin comet tails is observed and quantified using fluorescence microscopy.
-
The percentage of bacteria with comet tails is plotted against the inhibitor concentration to determine the IC₅₀.[5]
-
Visualizations of Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key concepts related to this compound's interaction with the Arp2/3 complex.
References
- 1. Arp2/3 Complex (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. Frontiers | Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 [frontiersin.org]
- 3. Cellular and pathophysiological consequences of Arp2/3 complex inhibition: role of inhibitory proteins and pharmacological compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Triterpenoids Target the Arp2/3 Complex and Inhibit Branched Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Arp2/3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of CK-548 in Elucidating Actin Cytoskeleton Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a dynamic and intricate network of protein filaments that governs a multitude of fundamental cellular processes, including cell motility, morphogenesis, intracellular transport, and division. The spatiotemporal regulation of actin polymerization is paramount to these functions, with the Arp2/3 complex serving as a primary nucleator of branched actin filaments. Understanding the precise contribution of the Arp2/3 complex to these diverse cellular activities has been greatly advanced by the development of specific small molecule inhibitors. This technical guide focuses on CK-548, a potent and cell-permeable inhibitor of the Arp2/3 complex, providing an in-depth overview of its mechanism of action, applications in research, and detailed experimental protocols.
This compound: Mechanism of Action
This compound is a small molecule that specifically targets the Arp2/3 complex, a seven-subunit protein assembly responsible for nucleating new actin filaments from the sides of existing filaments, creating a characteristic branched network.[1] Unlike other classes of Arp2/3 inhibitors that bind at the interface of Arp2 and Arp3, this compound inserts into a hydrophobic pocket within the Arp3 subunit.[2][3][4] This binding event induces a conformational change in Arp3, which in turn destabilizes the active, "short-pitch" conformation of the Arp2/3 complex that is necessary for actin nucleation.[3][4] By locking the complex in an inactive state, this compound effectively prevents the initiation of new branched actin filaments.
The specificity of this compound for the Arp2/3 complex has been demonstrated in various studies. At concentrations effective for Arp2/3 inhibition, it does not directly interact with actin monomers or inhibit actin polymerization stimulated by other nucleation factors like formins.[2]
Signaling Pathway of Arp2/3 Complex Activation and Inhibition by this compound
The activation of the Arp2/3 complex is a tightly regulated process initiated by various upstream signals that converge on Nucleation Promoting Factors (NPFs), most notably members of the Wiskott-Aldrich syndrome protein (WASP) family. The following diagram illustrates the canonical signaling pathway leading to Arp2/3 activation and the point of intervention by this compound.
Quantitative Data on this compound's Effects
The inhibitory activity of this compound has been quantified in various in vitro and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Species/System | Value | Reference |
| IC50 (Arp2/3 Inhibition) | Bovine Arp2/3 complex | 11 µM | [2][5] |
| IC50 (Arp2/3 Inhibition) | Human Arp2/3 complex | ~11 µM | [2][6] |
| IC50 (Listeria Comet Tail Formation) | SKOV3 cells | 31 µM | [2] |
| Cellular Process | Cell Type | This compound Concentration | Effect | Reference |
| Podosome Formation | THP-1 monocytes | 100 µM | Reduction in podosome formation | [7] |
| HIV-1 Nuclear Migration | CD4 T cells and macrophages | Not specified | Inhibition | [5] |
| Microtubule Assembly | In vitro and cultured mammalian cells | 50 µM (CK-869, an analog) | Suppression of microtubule assembly |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments used to study its effects on actin dynamics.
In Vitro Actin Polymerization Assay using Pyrene-Actin
This assay measures the effect of this compound on Arp2/3 complex-mediated actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin.
Materials:
-
Purified Arp2/3 complex
-
Purified WASp-VCA domain (or other NPF)
-
Monomeric rabbit skeletal muscle actin, with a fraction labeled with pyrene
-
This compound (and a DMSO control)
-
Polymerization Buffer (KMEI): 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM Imidazole, pH 7.0
-
G-buffer: 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT
-
ATP and DTT stocks
-
Fluorometer capable of excitation at ~365 nm and emission at ~407 nm
Protocol:
-
Prepare Reagents:
-
Thaw all protein stocks on ice.
-
Prepare a 10X KMEI buffer stock.
-
Prepare a working solution of this compound in DMSO at various concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Prepare Actin Monomers:
-
Dilute pyrene-labeled and unlabeled actin in G-buffer to the desired final concentration (e.g., 2-4 µM) and labeling ratio (e.g., 5-10%).
-
Incubate on ice for at least 1 hour to ensure the actin is monomeric.
-
-
Set up the Assay:
-
In a microcuvette or a well of a 96-well plate, combine the G-buffer, Arp2/3 complex (e.g., 5-20 nM), and WASp-VCA (e.g., 50-300 nM).
-
Add the desired concentration of this compound or DMSO control.
-
Add the monomeric actin solution.
-
The final reaction volume is typically 100-200 µL.
-
-
Initiate Polymerization and Measure Fluorescence:
-
Initiate polymerization by adding 1/10th volume of 10X KMEI buffer.
-
Immediately place the sample in the fluorometer and begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
The maximum slope of the curve represents the maximum rate of actin polymerization.
-
Calculate the IC50 value by plotting the polymerization rate as a function of this compound concentration.
-
Listeria Motility Assay in Cultured Cells
This assay assesses the ability of this compound to inhibit Arp2/3-dependent actin-based motility of the intracellular bacterium Listeria monocytogenes.
Materials:
-
SKOV3 or other suitable host cell line
-
Listeria monocytogenes (a strain expressing a fluorescent protein is recommended)
-
Cell culture medium and supplements
-
This compound (and a DMSO control)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Phalloidin conjugated to a fluorescent dye (to stain F-actin)
-
DAPI (to stain nuclei)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Infection:
-
Plate host cells on coverslips in a multi-well plate and allow them to adhere.
-
Infect the cells with Listeria monocytogenes at an appropriate multiplicity of infection (MOI) and incubate to allow for bacterial entry and intracellular replication.
-
-
Inhibitor Treatment:
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the actin filaments with fluorescently labeled phalloidin and the nuclei and bacteria with DAPI (if the bacteria are not fluorescently tagged).
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of bacteria associated with actin "comet tails" for each treatment condition.
-
Determine the IC50 for the inhibition of comet tail formation.
-
Podosome Formation Assay
This assay evaluates the effect of this compound on the formation of podosomes, which are Arp2/3-dependent adhesive and protrusive structures.
Materials:
-
THP-1 monocytes or other podosome-forming cells (e.g., macrophages, osteoclasts)
-
PMA (phorbol 12-myristate 13-acetate) to differentiate monocytes
-
Cell culture medium and supplements
-
This compound (and a DMSO control)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Phalloidin conjugated to a fluorescent dye
-
Antibodies against podosome components (e.g., vinculin, cortactin) for co-staining (optional)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Differentiation:
-
Plate THP-1 cells on glass coverslips and differentiate them into macrophage-like cells by treating with PMA for 24-48 hours.
-
-
Inhibitor Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound or DMSO.
-
Incubate for a short period (e.g., 15-30 minutes).[2]
-
-
Fixation and Staining:
-
Wash, fix, and permeabilize the cells as described in the Listeria motility assay protocol.
-
Stain for F-actin with fluorescent phalloidin. If desired, co-stain for other podosome markers.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of cells with podosomes or the number of podosomes per cell for each treatment condition.
-
Off-Target Effects and Considerations
While this compound is a valuable tool, it is essential to be aware of potential off-target effects. Studies have shown that this compound and its more potent analog, CK-869, can directly suppress microtubule assembly, independent of their effects on the actin cytoskeleton.[8] Treatment of cells with 50 µM CK-869 resulted in a dramatic decrease in microtubule networks.[8] This effect was also observed in in vitro microtubule sedimentation assays.[8] Therefore, when interpreting data from experiments using this compound, especially at higher concentrations, it is crucial to consider its potential impact on microtubule dynamics.
In Vitro Microtubule Polymerization Assay
To assess the off-target effects of this compound on microtubule dynamics, an in vitro turbidity assay can be performed.
Materials:
-
Purified tubulin protein
-
GTP
-
Microtubule Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
This compound (and a DMSO control)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Protocol:
-
Prepare Reagents:
-
Thaw tubulin and GTP on ice.
-
Prepare the polymerization buffer and keep it on ice.
-
Prepare a working solution of this compound in DMSO.
-
-
Set up the Assay:
-
In a pre-chilled 96-well plate or cuvette, combine the polymerization buffer and GTP (final concentration ~1 mM).
-
Add the desired concentration of this compound or DMSO.
-
Add purified tubulin to a final concentration of 2-5 mg/mL.
-
-
Initiate Polymerization and Measure Turbidity:
-
Transfer the plate or cuvette to a spectrophotometer pre-warmed to 37°C.
-
Immediately begin recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time. An increase in absorbance indicates microtubule polymerization.
-
Compare the polymerization curves in the presence of different concentrations of this compound to the DMSO control to determine its effect on microtubule assembly.
-
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the general workflow for using this compound and the logical relationship of its effects.
Conclusion
This compound is an invaluable pharmacological tool for dissecting the roles of the Arp2/3 complex in actin cytoskeleton dynamics. Its specific mechanism of action, coupled with its cell permeability, allows for the targeted inhibition of branched actin nucleation in a variety of experimental systems. By carefully considering its quantitative effects and potential off-target activities, researchers can leverage this compound to gain deeper insights into the complex regulatory networks that govern cellular architecture and movement. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of actin biology and its implications in health and disease.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microtubule co-sedimentation assay [bio-protocol.org]
- 6. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microtubule sedimentation assay - Cell Biology [protocol-online.org]
An In-depth Technical Guide to the Initial Discovery and Characterization of CK-548
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the initial discovery, characterization, and mechanism of action of CK-548, a small molecule inhibitor of the Arp2/3 complex. It includes a summary of its biological activity, key quantitative data, detailed experimental protocols, and visualizations of its molecular and cellular effects.
Introduction
This compound (also known as CK-0993548) is a small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex. The Arp2/3 complex is a crucial component of the cellular machinery responsible for the nucleation of actin filaments, a process fundamental to cell motility, endocytosis, and pathogen infectivity. The discovery of this compound provided a valuable chemical tool for the reversible inhibition of the Arp2/3 complex, enabling researchers to probe its diverse cellular functions. This guide details the initial studies that identified and characterized this compound.
Discovery of this compound
This compound was identified through a high-throughput screening of a chemical library containing over 400,000 small molecules. The screen was designed to identify inhibitors of actin polymerization stimulated by the human Arp2/3 complex. A fluorescence-based assay was employed to monitor the rate of actin polymerization in the presence of the Arp2/3 complex and a nucleation-promoting factor (NPF), either full-length human Wiskott-Aldrich syndrome protein (HsWASp) or a fragment of HsWASp. This compound emerged from this screen as a confirmed inhibitor of Arp2/3 complex-mediated actin nucleation.
Caption: Workflow for the high-throughput screen that identified this compound.
Physicochemical and Biological Properties
A summary of the key properties of this compound is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonym | CK-0993548 |
| Chemical Name | 2-(3-Bromophenyl)-3-(5-chloro-2-hydroxyphenyl)-4-thiazolidinone |
| Molecular Formula | C₁₅H₁₁BrClNO₂S |
| Molecular Weight | 384.67 g/mol |
| Solubility | 10 mM in DMSO |
Table 2: In Vitro and Cellular Activity of this compound
| Assay | Target/System | IC₅₀ Value | Reference |
| Actin Polymerization | Bovine Arp2/3 Complex | 11 µM | |
| Listeria Comet Tail Formation | SKOV3 cells | 31 µM | |
| Podosome Formation | THP-1 monocytes | Inhibition observed at 100 µM | |
| HIV-1 Nuclear Migration | Primary CD4+ T cells | Inhibition reported |
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the Arp2/3 complex. Unlike other inhibitors such as CK-636 which binds at the interface of Arp2 and Arp3, this compound has a distinct binding site. It inserts into a hydrophobic pocket within the Arp3 subunit. This binding event is proposed to induce a conformational change in Arp3, which in turn prevents the entire Arp2/3 complex from adopting its active conformation necessary for nucleating new actin filaments.
The specificity of this compound for mammalian Arp2/3 complexes is noteworthy. It does not inhibit the Arp2/3 complex from fission yeast. This species-selectivity is attributed to a single amino acid difference in the binding pocket; a methionine residue (Met93) in mammalian Arp3 is replaced by a bulkier tryptophan in yeast, which sterically hinders the binding of this compound.
Caption: Proposed mechanism of Arp2/3 complex inhibition by this compound.
Cellular Effects and Off-Target Activity
The inhibition of the Arp2/3 complex by this compound leads to distinct cellular phenotypes. In cell-based assays, this compound effectively inhibits processes that rely on rapid actin nucleation, such as the formation of actin "comet tails" by the intracellular pathogen Listeria monocytogenes and the formation of podosomes, which are actin-rich adhesive structures in monocytes.
However, subsequent studies have revealed that this compound and its analogs may have off-target effects. Specifically, this compound has been shown to directly suppress the assembly of microtubules, a component of the cytoskeleton distinct from the actin network. This effect was observed both in vitro and in cultured mammalian cells, where treatment with a related compound led to a significant reduction in microtubule networks. This finding suggests that caution should be exercised when interpreting data from cell-based experiments using this compound, as some observed phenotypes may be due to effects on microtubules rather than solely on the Arp2/3 complex.
Caption: On-target and potential off-target cellular effects of this compound.
Detailed Experimental Protocols
Fluorescence-Based Actin Polymerization Assay
This assay measures the rate of actin polymerization by monitoring the increase in fluorescence of pyrene-labeled actin monomers as they incorporate into filaments.
-
Reagents:
-
Pyrene-labeled actin monomers
-
Unlabeled actin monomers
-
Purified human or bovine Arp2/3 complex
-
Purified Nucleation Promoting Factor (e.g., HsWASp fragment)
-
Polymerization Buffer (e.g., 10 mM imidazole pH 7.0, 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 0.2 mM ATP, 1 mM DTT)
-
This compound dissolved in DMSO
-
DMSO (vehicle control)
-
-
Protocol:
-
Prepare a mixture of pyrene-labeled (5-10%) and unlabeled actin monomers in G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP).
-
In a 96-well black plate, combine the Arp2/3 complex and the NPF in polymerization buffer.
-
Add this compound (at various concentrations) or DMSO vehicle control to the wells and incubate for a short period at room temperature.
-
Initiate the polymerization reaction by adding the actin monomer mix to the wells.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in pyrene fluorescence (Excitation: ~365 nm, Emission: ~407 nm) over time at regular intervals.
-
The initial rate of polymerization is determined from the slope of the fluorescence curve.
-
IC₅₀ values are calculated by plotting the initial polymerization rates against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Listeria Motility (Comet Tail) Assay
This cell-based assay assesses the ability of this compound to inhibit Arp2/3-dependent actin-based motility of the bacterium Listeria monocytogenes.
-
Reagents:
-
SKOV3 (or other suitable) host cells
-
Listeria monocytogenes (ActA-expressing strain)
-
Cell culture medium
-
This compound dissolved in DMSO
-
DMSO (vehicle control)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) to stain F-actin
-
DAPI to stain bacterial and host cell nuclei
-
-
Protocol:
-
Seed SKOV3 cells on glass coverslips and grow to sub-confluent monolayers.
-
Infect the cells with Listeria monocytogenes for approximately 1 hour.
-
Wash the cells to remove extracellular bacteria and add fresh medium containing gentamicin to kill any remaining extracellular bacteria.
-
Add this compound at various concentrations or DMSO vehicle control to the infected cells.
-
Incubate the cells for a sufficient time (e.g., 3-6 hours) to allow for the formation of actin comet tails.
-
Fix, permeabilize, and stain the cells with fluorescent phalloidin and DAPI.
-
Mount the coverslips on slides and visualize using fluorescence microscopy.
-
Quantify the percentage of bacteria associated with actin comet tails in the presence and absence of the inhibitor.
-
Calculate the IC₅₀ value based on the concentration-dependent inhibition of comet tail formation.
-
Podosome Formation Assay
This assay evaluates the effect of this compound on the formation of podosomes, which are dynamic, actin-rich adhesion structures.
-
Reagents:
-
THP-1 monocytes (or other podosome-forming cells)
-
PMA (phorbol 12-myristate 13-acetate) to differentiate monocytes into macrophage-like cells
-
Cell culture medium
-
This compound dissolved in DMSO
-
DMSO (vehicle control)
-
Fixative, permeabilization buffer, and fluorescently-labeled phalloidin
-
-
Protocol:
-
Seed THP-1 cells on glass coverslips and treat with PMA for 24-48 hours to induce differentiation and podosome formation.
-
Treat the differentiated cells with various concentrations of this compound or DMSO for a short period (e.g., 15-30 minutes).
-
Fix, permeabilize, and stain the cells with fluorescent phalloidin to visualize the F-actin in podosomes.
-
Image the cells using fluorescence or confocal microscopy.
-
Quantify the effect of this compound by counting the percentage of cells with podosomes or the number of podosomes per cell.
-
Conclusion
The initial discovery and characterization of this compound identified it as a valuable cell-permeable inhibitor of the Arp2/3 complex. It operates through a distinct mechanism by binding to the Arp3 subunit and preventing the complex's activation. While it has proven useful in elucidating the role of Arp2/3-mediated actin nucleation in various cellular processes, the discovery of its potential off-target effects on microtubule dynamics highlights the importance of careful experimental design and data interpretation when using this and other small molecule inhibitors. This compound remains an important tool for cell biology research, providing a means to acutely and reversibly inhibit a key regulator of the actin cytoskeleton.
An In-depth Technical Guide to the Cellular Effects of Compound K on A549 Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "CK-548" did not yield any specific information. This guide focuses on "Compound K," a significant metabolite of ginsenosides, which is abbreviated as "CK" in much of the scientific literature and is a likely candidate for the intended subject of inquiry. The following data and protocols are based on published research on Compound K's effects on the A549 human lung adenocarcinoma cell line.
Introduction
Compound K (CK) is a final metabolite of protopanaxadiol-type ginsenosides, produced by intestinal microflora after oral administration of ginseng. It has garnered significant attention in oncological research for its pronounced anti-cancer activities. This document provides a comprehensive overview of the cellular effects of Compound K on A549 cells, a widely used model for non-small cell lung cancer (NSCLC). We will delve into its effects on cell viability, apoptosis, migration, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Quantitative Data Summary
The following tables summarize the key quantitative effects of Compound K on A549 cells as reported in the literature.
Table 1: Cytotoxicity of Compound K on A549 Cells
| Parameter | Value | Reference |
| IC50 (48h) | 17.78 µM | [1][2] |
Table 2: Effects of Compound K on A549 Cell Migration and Invasion
| Assay | Treatment | Inhibition (%) | Reference |
| TGF-β1-induced Invasion | 20 µg/mL Compound K | 99.46% | [3] |
| TGF-β1-induced Invasion | 30 µg/mL Compound K | 98.27% | [3] |
| WI-38-induced Migration | 5 µg/mL Compound K | 35.00% | [3] |
| WI-38-induced Migration | 10 µg/mL Compound K | 47.54% | [3] |
| WI-38-induced Migration | 20 µg/mL Compound K | 43.49% | [3] |
Table 3: Apoptotic Effects of Compound K on A549 Cells
| Treatment | Observation | Reference |
| Time- and concentration-dependent | Increase in Annexin V-positive cells | [2] |
| Compound K Treatment | Downregulation of c-FLIPL, XIAP, Bcl-2, Bcl-xL | [1][2] |
| Compound K Treatment | Increased cleavage of caspase-8, -9, -3, and PARP | [2] |
| Compound K + 4-PBA (ER stress inhibitor) | Enhanced apoptosis | [1] |
Signaling Pathways Affected by Compound K in A549 Cells
Compound K exerts its anti-cancer effects by modulating several key signaling pathways within A549 cells.
Inhibition of the EGFR/H-Ras Pathway
Compound K has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) pathway, which is a critical driver of proliferation and survival in many cancers, including NSCLC.[4][5] By inhibiting EGFR and its downstream effector H-Ras, Compound K can effectively reduce cancer cell viability and migration.[4][5]
Induction of Apoptosis
Compound K is a potent inducer of apoptosis in A549 cells.[1] It triggers both the intrinsic and extrinsic apoptotic pathways, characterized by the activation of a cascade of caspases.[1][2] Furthermore, Compound K induces endoplasmic reticulum (ER) stress, leading to the activation of caspase-12 and contributing to apoptosis.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cellular effects of Compound K on A549 cells.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound K in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of Compound K. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with various concentrations of Compound K for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Migration (Wound Healing/Scratch) Assay
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.[11][12][13]
-
Cell Seeding: Seed A549 cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Using a sterile pipette tip (e.g., p200), create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: Replace the PBS with fresh culture medium containing different concentrations of Compound K or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Conclusion
Compound K demonstrates significant anti-cancer potential against A549 human lung adenocarcinoma cells. Its mechanisms of action are multi-faceted, involving the inhibition of cell proliferation and migration, and the induction of apoptosis through the modulation of critical signaling pathways such as the EGFR/H-Ras and ER stress pathways. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic utility of Compound K in the context of non-small cell lung cancer.
References
- 1. Compound K induced apoptosis via endoplasmic reticulum Ca2+ release through ryanodine receptor in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Compound K-enriched Korean red ginseng prevents lung cancer progression by targeting cancer cells and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. kumc.edu [kumc.edu]
- 11. Inhibition of cell migration by ouabain in the A549 human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Live-Cell Imaging of Actin Dynamics Using CK-548
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actin polymerization, a fundamental process in eukaryotic cells, is intricately regulated to control cell motility, morphology, and intracellular transport. The Actin-Related Protein 2/3 (Arp2/3) complex is a key mediator of this process, facilitating the formation of branched actin networks. CK-548 is a small molecule inhibitor that specifically targets the Arp2/3 complex, providing a valuable tool for studying the role of branched actin polymerization in various cellular functions.[1][2] This document provides detailed application notes and protocols for the use of this compound in live-cell imaging experiments to investigate actin dynamics.
This compound functions by inserting into the hydrophobic core of the Arp3 subunit of the Arp2/3 complex, which alters its conformation and inhibits its ability to nucleate new actin filaments.[1][2] This mechanism of action makes it a potent tool for dissecting the contributions of Arp2/3-mediated actin nucleation in live cells. However, it is important to note that some studies have suggested potential off-target effects on microtubule assembly at higher concentrations, a factor that should be considered in experimental design.[3]
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound based on published literature. These values should be used as a starting point and may require optimization for specific cell types and experimental conditions.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (in vitro Arp2/3 inhibition) | 11 µM (Bovine Arp2/3) | Biochemical Assay | [1][4][5] |
| IC50 (Listeria comet tail formation) | 31 µM | SKOV3 cells | [1] |
| Working Concentration (in vivo) | 30 - 100 µM | Various mammalian cell lines | [1][6] |
| Incubation Time | 15 - 90 minutes | THP-1 monocytes, SKOV3 cells | [6] |
| Solvent | DMSO (typically 0.1%) | N/A | [6] |
Note: The optimal working concentration and incubation time should be determined empirically for each specific application to achieve the desired level of Arp2/3 inhibition while minimizing potential off-target effects.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Actin Dynamics Following this compound Treatment
This protocol describes a general procedure for treating cultured mammalian cells with this compound and subsequently imaging actin dynamics using a fluorescently-tagged actin probe.
Materials:
-
Cultured mammalian cells expressing a fluorescent actin reporter (e.g., LifeAct-GFP, mCherry-Actin)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
-
Glass-bottom imaging dishes or plates
Procedure:
-
Cell Seeding: Seed cells on glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere and grow for at least 24 hours.
-
Preparation of this compound Working Solution:
-
Thaw the this compound stock solution.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 50 µM). It is crucial to ensure the final DMSO concentration is low (e.g., ≤ 0.1%) to avoid solvent-induced artifacts. Prepare a vehicle control with the same final concentration of DMSO.
-
-
This compound Treatment:
-
Remove the existing culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed medium containing this compound (or DMSO control) to the cells.
-
Incubate the cells for the desired period (e.g., 30 minutes) in a cell culture incubator (37°C, 5% CO2).
-
-
Live-Cell Imaging:
-
Transfer the imaging dish to the pre-warmed stage of the live-cell imaging microscope.
-
Acquire images at desired time intervals using appropriate filter sets for the fluorescent actin reporter.
-
Maintain focus and cell health throughout the imaging session.
-
-
Data Analysis:
-
Analyze the acquired images to quantify changes in actin-based structures (e.g., lamellipodia, filopodia, stress fibers), cell motility, or other dynamic processes.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of Arp2/3-mediated actin branching.
Experimental Workflow for Live-Cell Imaging with this compound
Caption: Workflow for studying actin dynamics using this compound in live cells.
References
- 1. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Triterpenoids Target the Arp2/3 Complex and Inhibit Branched Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of this compound and CK-869 as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Arp2/3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: CK-548 Treatment for Inhibiting Podosome Formation in THP-1 Monocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Podosomes are dynamic, actin-rich adhesion structures crucial for cell motility, extracellular matrix remodeling, and immune surveillance. In monocytic cells like the human THP-1 cell line, podosomes play a vital role in processes such as transendothelial migration and tissue infiltration. The formation and stability of these structures are heavily dependent on the continuous polymerization of actin filaments. A key regulator of this process is the Arp2/3 complex, which nucleates new actin filaments.
CK-548 is a small molecule inhibitor that specifically targets the Arp2/3 complex, providing a powerful tool for studying actin dynamics and the functional significance of podosomes. By binding to the Arp2/3 complex, this compound prevents its activation and subsequent actin nucleation, leading to the disruption of actin-based structures like podosomes.[1][2] These application notes provide detailed protocols for the use of this compound to inhibit podosome formation in THP-1 monocytes, along with data presentation and visualization of the underlying signaling pathways.
Mechanism of Action
This compound functions as an inhibitor of the Arp2/3 complex with an IC50 of 11 µM in in vitro actin polymerization assays.[2] It acts by inserting into the hydrophobic core of the Arp3 subunit, which induces a conformational change that prevents the complex from adopting its active, actin-nucleating state.[2] This inhibition of Arp2/3-mediated actin polymerization directly impacts the formation and maintenance of the F-actin core of podosomes, leading to their disassembly.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on Arp2/3 complex activity and podosome formation in THP-1 cells.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Reference |
| Arp2/3 Complex | 11 µM | [2] |
| Listeria Comet Tail Formation | 31 µM | [2] |
Table 2: Effect of this compound on Podosome Formation in Differentiated THP-1 Cells
| This compound Concentration (µM) | Fraction of Cells with >5 Podosomes (Normalized to DMSO control) | Reference |
| 0 (DMSO) | 1.0 | [1][2] |
| 10 | ~0.8 | [1][2] |
| 30 | ~0.4 | [1][2] |
| 100 | ~0.1 | [1][2] |
Signaling Pathway
Podosome formation in THP-1 monocytes is a complex process initiated by signals from the extracellular environment, often through integrins. This triggers a signaling cascade that culminates in the localized polymerization of actin. Key signaling molecules include small GTPases like Cdc42, which activate Wiskott-Aldrich syndrome protein (WASP). WASP, in turn, binds to and activates the Arp2/3 complex, initiating the branching of actin filaments that form the core of the podosome. This compound directly inhibits the Arp2/3 complex, thereby disrupting this pathway and preventing podosome assembly.
Caption: Signaling pathway of podosome formation in THP-1 monocytes and inhibition by this compound.
Experimental Protocols
Protocol 1: Culture and Differentiation of THP-1 Monocytes
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA) or Transforming growth factor-beta 1 (TGF-β1)
-
Cell culture flasks and plates
-
Fibronectin-coated coverslips or culture dishes
Procedure:
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding for Differentiation: Seed THP-1 cells onto fibronectin-coated coverslips or culture dishes at a density of 2 x 10^5 cells/mL.
-
Differentiation: To induce differentiation into a macrophage-like phenotype capable of forming podosomes, treat the cells with either:
-
Verification of Differentiation: Differentiated cells will become adherent and adopt a more spread, macrophage-like morphology.
Protocol 2: this compound Treatment and Podosome Inhibition Assay
Materials:
-
Differentiated THP-1 cells (from Protocol 1)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 or 568)
-
Antibody against a podosome ring protein (e.g., vinculin, paxillin)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 10, 30, 100 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the differentiation medium from the THP-1 cells and replace it with the medium containing this compound or DMSO.
-
-
Immunofluorescence Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Wash three times with PBS.
-
Incubate with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with the primary antibody against the podosome ring protein (diluted in blocking solution) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin (to stain F-actin) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
-
Microscopy and Data Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Acquire images of the F-actin (podosome core), podosome ring protein, and nuclei (DAPI).
-
Quantify the effect of this compound by determining:
-
Experimental Workflow
The following diagram illustrates the overall workflow for investigating the effect of this compound on podosome formation in THP-1 cells.
Caption: Experimental workflow for this compound treatment and podosome analysis in THP-1 cells.
Troubleshooting
-
Low podosome numbers in control cells: Ensure proper differentiation of THP-1 cells. Adherence and morphological changes are key indicators. The fibronectin coating of the substrate is also critical.
-
High background fluorescence: Ensure adequate washing steps during the immunofluorescence protocol. Use a suitable blocking solution.
-
This compound appears ineffective: Verify the concentration and activity of the this compound stock solution. Ensure the treatment time is sufficient. Note that this compound may also affect microtubule assembly at higher concentrations and longer incubation times.[5]
Conclusion
This compound is a valuable tool for the targeted inhibition of the Arp2/3 complex, allowing for the specific investigation of podosome formation and function in THP-1 monocytes. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies of cellular motility, invasion, and actin-dependent processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The podosome marker protein Tks5 regulates macrophage invasive behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of this compound and CK-869 as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CK-548 in In Vitro Actin Polymerization Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Actin polymerization is a fundamental cellular process essential for cell motility, structure, and division. The Actin-Related Protein 2/3 (Arp2/3) complex is a key nucleator of actin filaments, creating branched networks that drive various cellular events. Dysregulation of actin dynamics is implicated in numerous diseases, including cancer and infections. Small molecule inhibitors of the Arp2/3 complex are therefore valuable tools for studying actin dynamics and for potential therapeutic development.
CK-548 is a cell-permeable small molecule inhibitor of the Arp2/3 complex. It functions by inserting into the hydrophobic core of the Arp3 subunit, which alters its conformation and prevents the complex from initiating actin nucleation.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in in vitro actin polymerization assays, a common method to study the kinetics of actin assembly.
Mechanism of Action
This compound is one of two classes of small molecule inhibitors that target the Arp2/3 complex at different sites. While compounds like CK-636 bind between Arp2 and Arp3 to lock the complex in an inactive state, this compound directly interacts with the Arp3 subunit.[1][2][3] This interaction induces a conformational change in Arp3, thereby inhibiting the nucleation of new, branched actin filaments.[1][2]
The inhibitory effect of this compound is specific to Arp2/3 complex-mediated actin nucleation. In vitro experiments have shown that in the presence of this compound, the formation of branched actin filaments is significantly reduced, while unbranched filaments can still form.[1] It is important to note that some studies have suggested that at higher concentrations, this compound and related compounds may have off-target effects, such as suppressing microtubule assembly.[4] Therefore, it is crucial to use the appropriate controls and concentration ranges in experiments.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Arp2/3 complex-mediated actin polymerization and a typical experimental workflow for an in vitro assay using this compound.
Caption: Arp2/3 complex signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vitro actin polymerization assay with this compound.
Quantitative Data
The inhibitory effect of this compound on Arp2/3 complex-mediated actin polymerization can be quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value can vary depending on the species from which the Arp2/3 complex is derived and the specific assay conditions.
| Parameter | Bovine Arp2/3 Complex | Fission Yeast Arp2/3 Complex | Reference |
| IC50 | 11 µM | > 100 µM (inactive) | [1] |
| Cell-Based Assay Parameter | Listeria Motility in SKOV3 Cells | Reference |
| IC50 | 31 µM | [1] |
Experimental Protocols
This section provides a detailed protocol for a standard in vitro actin polymerization assay using pyrene-labeled actin to monitor the kinetics of filament formation in the presence of this compound. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a polymer, providing a real-time readout of polymerization.[5][6][7]
Materials and Reagents
-
Actin: Rabbit skeletal muscle actin, with a fraction pyrene-labeled (e.g., 10%). Store at -80°C in G-buffer.
-
Arp2/3 complex: Purified Arp2/3 complex (e.g., bovine). Store at -80°C.
-
Nucleation Promoting Factor (NPF): A constitutively active fragment of an NPF, such as the VCA domain of N-WASP. Store at -80°C.
-
This compound: Prepare a stock solution (e.g., 10 mM) in DMSO. Store at -20°C.
-
G-buffer (Actin Depolymerization Buffer): 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2.
-
10x KMEI Buffer (Polymerization Buffer): 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0.
-
ATP: 100 mM stock solution, pH 7.0.
-
DTT: 1 M stock solution.
-
DMSO: For control reactions.
-
96-well black microplate: For fluorescence measurements.
-
Fluorescence plate reader: Capable of excitation at ~365 nm and emission at ~410 nm.
Experimental Procedure
-
Preparation of Reagents:
-
Thaw all protein stocks on ice.
-
Prepare a fresh dilution of this compound in DMSO or the appropriate assay buffer to achieve the desired final concentrations. It is advisable to perform a serial dilution to test a range of inhibitor concentrations.
-
Prepare a master mix of actin (e.g., 4 µM final concentration, 10% pyrene-labeled) in G-buffer. Keep on ice and protected from light.[5]
-
Prepare a master mix of the other reaction components (Arp2/3 complex, NPF) in a suitable reaction buffer (e.g., 1x KMEI).
-
-
Assay Setup:
-
On a 96-well black microplate, add the desired volume of the this compound dilution or DMSO (for the control) to the appropriate wells.
-
Add the master mix containing the Arp2/3 complex and NPF to each well. Typical final concentrations might be in the low nanomolar range (e.g., 5-20 nM Arp2/3 complex, 100-500 nM NPF).[1]
-
Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the Arp2/3 complex.
-
-
Initiation and Measurement of Polymerization:
-
Initiate the polymerization reaction by adding the pyrene-actin master mix to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity over time (e.g., every 15-30 seconds for 30-60 minutes) with excitation at approximately 365 nm and emission at approximately 410 nm.[8]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no actin or buffer only) from all readings.
-
Plot the fluorescence intensity as a function of time for each concentration of this compound.
-
Determine the maximum rate of polymerization for each curve by calculating the slope of the steepest part of the curve.
-
Plot the maximum polymerization rates against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of this compound.
-
Conclusion
This compound is a valuable tool for investigating the role of the Arp2/3 complex in actin dynamics. The provided protocols and data offer a framework for utilizing this inhibitor in in vitro actin polymerization assays. By carefully controlling experimental conditions and including appropriate controls, researchers can obtain reliable and quantitative data on the inhibition of Arp2/3-mediated actin nucleation. These studies are crucial for advancing our understanding of fundamental cellular processes and for the development of novel therapeutic strategies targeting the actin cytoskeleton.
References
- 1. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Triterpenoids Target the Arp2/3 Complex and Inhibit Branched Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of two classes of small molecule inhibitors of Arp2/3 complex | Semantic Scholar [semanticscholar.org]
- 4. Use of this compound and CK-869 as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement and analysis of in vitro actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for CK-548, an Arp2/3 Complex Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK-548 is a cell-permeable small molecule that acts as an inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex. By binding to a hydrophobic pocket on the Arp3 subunit, this compound allosterically alters the complex's conformation, preventing it from initiating the nucleation of new actin filaments. This inhibitory action disrupts the formation of branched actin networks, which are crucial for various cellular processes, including cell migration, lamellipodia formation, and intracellular motility. These application notes provide a comprehensive guide for the preparation and use of this compound in experimental settings.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value |
| Molecular Weight | 384.68 g/mol |
| Solubility | 10 mM in DMSO |
| In Vitro IC₅₀ | 11 µM (for Arp2/3 complex) |
| Cell-Based IC₅₀ | 31 µM (Listeria comet tail formation)[1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Storage of Solid | -20°C (short-term), -80°C (long-term) |
| Storage of Stock Solution | -20°C or -80°C for up to 6 months[2] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing (Optional, if not pre-aliquoted): If working with a larger quantity of powder, accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 0.3847 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve a final concentration of 10 mM. For 0.3847 mg of this compound, add 100 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.
-
Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term use (up to 6 months) or at -80°C for long-term storage (up to 2 years).[1]
Protocol for a Wound Healing (Scratch) Assay
This protocol details the use of this compound to investigate its effect on cell migration in a wound healing assay.
Materials:
-
Cells of interest (e.g., fibroblasts, epithelial cells)
-
24-well tissue culture plates
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the cells at 37°C in a 5% CO₂ incubator until they reach approximately 90-100% confluency.
-
Serum Starvation (Optional): To minimize the effects of cell proliferation on wound closure, you can serum-starve the cells for 2-4 hours in serum-free medium prior to creating the wound.
-
Creating the Wound: Gently scratch a straight line across the center of the cell monolayer in each well using a sterile 200 µL pipette tip.
-
Washing: Wash the wells twice with PBS to remove any detached cells and debris.
-
Treatment: Replace the PBS with fresh cell culture medium (with or without serum, depending on the experimental design) containing the desired final concentration of this compound. A typical starting concentration is 50-100 µM.[3] Prepare a vehicle control well with an equivalent concentration of DMSO.
-
Image Acquisition (Time 0): Immediately after adding the treatment, acquire images of the wounds in each well using an inverted microscope. Mark the plate to ensure the same field of view is imaged at subsequent time points.
-
Incubation: Return the plate to the 37°C, 5% CO₂ incubator.
-
Subsequent Image Acquisition: Acquire images of the same wound areas at regular intervals (e.g., 6, 12, and 24 hours) to monitor wound closure.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area at time 0.
Protocol for Immunofluorescence Staining of F-actin
This protocol describes how to visualize the effects of this compound on the actin cytoskeleton using immunofluorescence.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 50-100 µM) and a vehicle control for the desired duration (e.g., 1-4 hours) in a 37°C, 5% CO₂ incubator.
-
Fixation: Gently wash the cells twice with PBS and then fix them with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
F-actin Staining: Incubate the cells with a fluorescently-labeled phalloidin solution (prepared according to the manufacturer's instructions in 1% BSA/PBS) for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Nuclear Staining: Incubate the cells with a DAPI solution for 5 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mounting: Carefully mount the coverslips onto microscope slides using a drop of mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
Signaling Pathways and Workflows
Caption: Workflow for preparing and using this compound stock solution.
Caption: Arp2/3 signaling pathway and the inhibitory action of this compound.
Important Considerations
-
Off-Target Effects: Some studies have suggested that at higher concentrations, this compound may have off-target effects, including the suppression of microtubule assembly.[4] It is advisable to include appropriate controls to account for such possibilities, such as observing microtubule morphology via immunofluorescence.
-
Vehicle Control: Always include a vehicle (DMSO) control in your experiments at the same final concentration as used for the this compound treatment to account for any effects of the solvent on the cells.
-
Concentration Optimization: The optimal working concentration of this compound can vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the most effective concentration for your experimental system.
-
Compound Stability: Avoid repeated freeze-thaw cycles of the stock solution. Prepare single-use aliquots to maintain the stability and activity of the compound.
References
- 1. protocols.io [protocols.io]
- 2. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for CK-548 in Neuronal Growth Cone Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK-548 is a cell-permeable small molecule inhibitor of the Actin-related protein 2/3 (Arp2/3) complex. The Arp2/3 complex is a crucial component of the cellular machinery responsible for the nucleation of actin filaments, playing a pivotal role in the formation of branched actin networks that drive cell motility and morphological changes. In neuronal growth cones, the dynamic regulation of the actin cytoskeleton is essential for axon guidance, pathfinding, and synapse formation. This document provides detailed application notes and protocols for the use of this compound in studying the role of the Arp2/3 complex in neuronal growth cone dynamics.
Mechanism of Action: this compound inhibits the Arp2/3 complex by inserting into a hydrophobic core of the Arp3 subunit, which leads to a conformational change that prevents the nucleation of new actin filaments.[1][2] This is distinct from the mechanism of other Arp2/3 inhibitors like CK-666, which binds at the interface of Arp2 and Arp3.[1][2][3]
Important Consideration: Recent studies have revealed that this compound and its more potent analog, CK-869, can directly suppress microtubule assembly in vitro and in vivo, independent of their effects on the actin cytoskeleton.[4] This off-target effect is a critical consideration when interpreting experimental results, as microtubules are also essential for growth cone structure and function. The related compound, CK-666, has been more widely used in recent neuronal growth cone research due to its higher specificity for the Arp2/3 complex. The data for CK-666 is therefore included in this document to provide a more complete picture of the effects of Arp2/3 inhibition in neurons.
Data Presentation
Table 1: In Vitro and In-Cell Efficacy of this compound and Related Compounds
| Compound | Target | Assay | IC50 Value | Cell Type | Reference |
| This compound | Bovine Arp2/3 complex | Actin Polymerization Assay | 11 µM | N/A | [2] |
| This compound | Human Arp2/3 complex | Actin Polymerization Assay | ~10-20 µM | N/A | [2] |
| This compound | Listeria monocytogenes | Comet Tail Formation | 31 µM | SKOV3 cells | [2] |
| This compound | THP-1 monocytes | Podosome Formation | ~50-100 µM | THP-1 cells | [2] |
| CK-636 | Bovine Arp2/3 complex | Actin Polymerization Assay | 32 µM | N/A | [2] |
| CK-636 | Listeria monocytogenes | Comet Tail Formation | 22 µM | SKOV3 cells | [2] |
| CK-666 | Bovine Arp2/3 complex | Actin Polymerization Assay | ~4 µM | N/A | [3] |
| CK-666 | Human Arp2/3 complex | Actin Polymerization Assay | ~10 µM | N/A | [3] |
Table 2: Effects of Arp2/3 Inhibition on Neuronal Growth Cone Parameters (using CK-666)
| Parameter | Neuronal Type | Substrate | CK-666 Concentration | Observed Effect | Reference |
| Filopodia Number | Dorsal Root Ganglion (DRG) | L1 | 50 µM | Reduced number of NGF-induced filopodia | [5] |
| Filopodia Number | Dorsal Root Ganglion (DRG) | Laminin | 50 µM | Reduced number of NGF-induced filopodia | [5] |
| Actin Retrograde Flow (Lamellipodia/Veils) | Dorsal Root Ganglion (DRG) | L1 | 50 µM | 15-30% reduction in flow rate | [1] |
| Actin Retrograde Flow (Lamellipodia/Veils) | Retinal Ganglion Cell (RGC) | L1 | 50 µM | 15-30% reduction in flow rate | [1] |
| Actin Retrograde Flow (Filopodia) | Dorsal Root Ganglion (DRG) | L1 | 50 µM | No significant change | [1] |
| Actin Retrograde Flow (Lamellipodia/Veils) | Dorsal Root Ganglion (DRG) | Laminin | 50 µM | Increased flow rate | [5] |
| Growth Cone Area | Dorsal Root Ganglion (DRG) | Laminin | 50 µM | Reduced NGF-induced expansion | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Arp2/3 Complex in Growth Cone Dynamics
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 [frontiersin.org]
- 4. Use of this compound and CK-869 as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Arp2/3 in Growth Cone Actin Dynamics and Guidance Is Substrate Dependent - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CK-548 Technical Support Center: Off-Target Effects on Microtubule Assembly
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of CK-548 on microtubule assembly. This compound is widely used as an inhibitor of the Arp2/3 complex, a key regulator of actin cytoskeleton dynamics. However, recent evidence has demonstrated that this compound and its analogs can directly interfere with microtubule polymerization, independent of their effects on the actin cytoskeleton.[1] This can lead to misinterpretation of experimental results and unexpected cellular phenotypes. This guide is designed to help researchers identify, troubleshoot, and account for these off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary and intended target of this compound is the Arp2/3 complex, a seven-subunit protein complex that plays a crucial role in the nucleation of branched actin filaments.[2] this compound inhibits the Arp2/3 complex, thereby preventing actin polymerization and affecting processes such as cell migration, lamellipodia formation, and intracellular pathogen motility.[2][3] The IC50 for Arp2/3 complex inhibition by this compound is approximately 11 µM.[2][4]
Q2: What are the known off-target effects of this compound on microtubules?
A2: this compound has been shown to directly suppress microtubule (MT) assembly in both in vitro and in vivo settings.[1] This effect is independent of its action on the Arp2/3 complex and the actin cytoskeleton.[1] Treatment of cells with this compound can lead to a significant decrease in microtubule networks, similar to the effects of known microtubule-destabilizing agents like nocodazole.[1]
Q3: At what concentrations are the off-target effects of this compound on microtubules observed?
A3: The off-target effects of this compound on microtubules are typically observed at concentrations in the micromolar range. For instance, treatment of cultured mammalian cells with 50 μM of the related compound CK-869 caused a dramatic decrease in microtubule networks.[1] In budding yeast, this compound treatment decreased cytoplasmic microtubules at concentrations of several tens of micromolar.[1]
Q4: Are the off-target effects of this compound species-specific?
A4: Yes, the effects of this compound and its analog CK-869 on microtubule assembly have been shown to vary between species.[1] This is an important consideration when designing experiments and interpreting data from different model organisms.
Q5: How can I control for the off-target effects of this compound in my experiments?
A5: To control for the off-target effects of this compound, it is recommended to:
-
Use the lowest effective concentration of this compound for Arp2/3 inhibition.
-
Include a negative control compound that is structurally related to this compound but inactive against the Arp2/3 complex.
-
Perform experiments with alternative Arp2/3 inhibitors, such as CK-666, which has been reported to have no disruptive effects on the microtubule network at concentrations up to 100 µM.[3]
-
Directly assess microtubule integrity in your experimental system using immunofluorescence or live-cell imaging.
-
Consider using genetic approaches (e.g., siRNA or CRISPR/Cas9) to deplete Arp2/3 complex subunits as a complementary method to chemical inhibition.
Quantitative Data Summary
The following tables summarize the quantitative data available on the inhibitory effects of this compound and its analog CK-869.
Table 1: In Vitro Inhibition of Microtubule Polymerization
| Compound | Organism/Source of Tubulin | Assay Type | Concentration | Observed Effect | Reference |
| This compound | Not specified | MT-sedimentation assay | Not specified | Significantly suppressed MT polymerization | [1] |
| CK-869 | Not specified | MT-sedimentation assay | Not specified | Significantly suppressed MT polymerization | [1] |
Table 2: In Vivo Effects on Microtubule Networks
| Compound | Cell Type/Organism | Concentration | Observed Effect | Reference |
| CK-869 | Cultured mammalian cells | 50 µM | Dramatically decreased microtubule networks | [1] |
| This compound | Budding yeast | Several tens of micromolar | Decreased cytoplasmic microtubules | [1] |
Experimental Protocols
In Vitro Microtubule Sedimentation Assay
This assay is used to quantify the effect of compounds on tubulin polymerization in a cell-free system.
Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)
-
GTP (1 mM final concentration)
-
This compound (or other test compounds) dissolved in DMSO
-
DMSO (vehicle control)
-
Glycerol cushion (e.g., 60% glycerol in polymerization buffer)
-
Ultracentrifuge with a swinging bucket rotor
-
SDS-PAGE reagents and equipment
-
Densitometry software for quantification
Methodology:
-
On ice, prepare reaction mixtures containing purified tubulin in polymerization buffer with GTP.
-
Add this compound or DMSO (vehicle control) to the reaction mixtures to the desired final concentrations.
-
Incubate the mixtures at 37°C for 30 minutes to allow for microtubule polymerization.
-
Carefully layer each reaction mixture onto a pre-warmed glycerol cushion in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 37°C to pellet the polymerized microtubules.
-
Carefully collect the supernatant, which contains the unpolymerized tubulin dimers.
-
Resuspend the pellet, which contains the polymerized microtubules, in an equal volume of cold depolymerization buffer (e.g., polymerization buffer on ice).
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.
-
Stain the gel (e.g., with Coomassie Brilliant Blue) and quantify the amount of tubulin in each fraction using densitometry.
-
A decrease in the amount of tubulin in the pellet fraction in the presence of this compound indicates inhibition of microtubule polymerization.
Immunofluorescence Staining of Microtubules in Cultured Cells
This protocol allows for the visualization of the microtubule network in cells treated with this compound.
Materials:
-
Cultured cells grown on coverslips
-
This compound (or other test compounds) dissolved in DMSO
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Methodology:
-
Treat cultured cells with the desired concentrations of this compound or DMSO for the appropriate duration.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with either ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde fixation, wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
-
Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (and DAPI, if desired) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
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Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope. A disrupted or less dense microtubule network in this compound-treated cells compared to the control indicates an off-target effect.
Troubleshooting Guides
Troubleshooting In Vitro Microtubule Sedimentation Assays
| Issue | Possible Cause | Suggested Solution |
| No or very little tubulin in the pellet fraction of the control | Inactive tubulin | Use freshly prepared or properly stored (-80°C) tubulin. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer composition or pH | Ensure the polymerization buffer is correctly prepared and the pH is accurate. | |
| Insufficient GTP | Add fresh GTP to the reaction mixture. | |
| Incorrect incubation temperature | Ensure the incubation is performed at 37°C. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Incomplete mixing | Gently mix the reaction components thoroughly before incubation. | |
| Temperature fluctuations | Maintain a consistent temperature during incubation and centrifugation. | |
| Tubulin precipitation in the absence of polymerization | Compound insolubility | Ensure this compound is fully dissolved in DMSO before adding to the reaction. Test the solubility of the compound in the assay buffer. |
| Protein aggregation | Centrifuge the tubulin solution before use to remove any aggregates. |
Troubleshooting Immunofluorescence Staining of Microtubules
| Issue | Possible Cause | Suggested Solution |
| Weak or no microtubule signal | Primary antibody concentration too low | Optimize the primary antibody concentration. |
| Inefficient fixation | Try a different fixation method (e.g., methanol vs. paraformaldehyde). Ensure the fixative is fresh. | |
| Insufficient permeabilization | If using paraformaldehyde, ensure adequate permeabilization with Triton X-100. | |
| Photobleaching | Minimize exposure to the excitation light. Use an antifade mounting medium. | |
| High background staining | Primary or secondary antibody concentration too high | Titrate the antibodies to find the optimal concentration. |
| Inadequate blocking | Increase the blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species). | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Disrupted microtubule network in control cells | Poor cell health | Ensure cells are healthy and not overly confluent before the experiment. |
| Harsh fixation or permeabilization | Optimize the fixation and permeabilization steps to preserve cytoskeletal integrity. |
Visualizations
References
- 1. Use of this compound and CK-869 as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting CK-548 Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges with the Arp2/3 complex inhibitor, CK-548, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on available data and common laboratory practice, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. A stock solution of 10 mM in DMSO has been reported.[1] For cell-based assays, working concentrations are typically achieved by diluting the DMSO stock into the aqueous experimental buffer. It is crucial to ensure the final DMSO concentration is low enough (commonly ≤ 0.5%) to avoid affecting the biological system.
Q2: I observed precipitation when I diluted my this compound DMSO stock into my aqueous buffer. What is happening?
A2: This is a common issue for many small molecule inhibitors that, like this compound, have poor aqueous solubility. While this compound is soluble in a polar aprotic solvent like DMSO, its solubility can decrease significantly when introduced into an aqueous environment. The precipitation indicates that the concentration of this compound in your final working solution exceeds its solubility limit in that specific aqueous buffer. One study noted that this compound was insoluble at 200 μM under their specific, though not fully detailed, assay conditions.[2]
Q3: What is the maximum concentration of this compound I can use in my aqueous-based assay?
A3: The maximum soluble concentration of this compound in an aqueous buffer is not well-defined across different buffer conditions and can be highly dependent on the buffer composition (e.g., pH, salt concentration, presence of other additives). In live-cell experiments, a concentration of 100 µM this compound in a final concentration of 0.1% DMSO has been used without mention of precipitation.[3] It is recommended to empirically determine the solubility limit in your specific experimental buffer by performing a solubility test.
Q4: Can I heat my buffer to dissolve the precipitated this compound?
A4: Gently warming the solution can sometimes help dissolve precipitated compounds. However, the thermal stability of this compound is not widely reported. Excessive heat could potentially degrade the compound. If you choose to warm the solution, do so cautiously (e.g., to 37°C) and for a short period. It is advisable to test the activity of the heated compound compared to a freshly prepared solution to ensure it has not been compromised.
Troubleshooting Guide for this compound Insolubility
If you are encountering insolubility or precipitation of this compound in your aqueous buffer, follow this step-by-step troubleshooting guide.
Step 1: Initial Preparation and Observation
-
Prepare a fresh stock solution of this compound in 100% DMSO. A concentration of 10 mM is a common starting point.[1] Ensure the compound is fully dissolved in DMSO before proceeding.
-
Visually inspect the DMSO stock solution. It should be clear and free of any particulates.
-
Dilute the DMSO stock into your aqueous buffer to your desired final concentration. Add the DMSO stock to the buffer dropwise while vortexing or stirring to facilitate mixing and minimize localized high concentrations that can promote precipitation.
-
Observe the final working solution. Look for any signs of precipitation, cloudiness, or crystallization immediately after preparation and after a short incubation period at the experimental temperature.
Step 2: Addressing Precipitation
If precipitation is observed, consider the following strategies, starting with the least disruptive to your experimental conditions.
Table 1: Troubleshooting Strategies for this compound Insolubility
| Strategy | Detailed Protocol | Considerations |
| Reduce Final Concentration | Serially dilute your this compound working solution to determine the concentration at which it remains soluble in your buffer. Start with a 1:2 dilution and observe for precipitation. | This is the simplest approach but may require adjusting your experimental design if a higher concentration is necessary for the desired biological effect. |
| Optimize Final DMSO Concentration | Prepare a series of working solutions with slightly varying final DMSO concentrations (e.g., 0.1%, 0.5%, 1%). While keeping the this compound concentration constant. | Higher DMSO concentrations can improve solubility but may also affect your biological system. Always run a vehicle control with the highest DMSO concentration to assess its effect. |
| Modify Buffer pH | If your experiment allows, test the solubility of this compound in your buffer at a slightly different pH. Prepare small batches of your buffer with pH values adjusted up or down by 0.5 pH units and test for precipitation. | The effect of pH on this compound solubility is not documented, but for many compounds, it can have a significant impact. Ensure any pH change is compatible with your experimental system. |
| Incorporate a Surfactant | Add a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01% - 0.1%), to your aqueous buffer before adding the this compound stock. | Surfactants can aid in solubilizing hydrophobic compounds by forming micelles. However, they can also interfere with certain biological assays, so their compatibility must be verified. |
| Use a Solubilizing Agent | Consider the use of cyclodextrins (e.g., β-cyclodextrin) which are known to encapsulate hydrophobic molecules and increase their aqueous solubility. | The use of such agents can alter the effective concentration of the free compound and should be carefully controlled and validated in your assay. |
Experimental Protocol: Determining this compound Solubility in a New Buffer
This protocol provides a general method to estimate the solubility of this compound in your specific aqueous buffer.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of dilutions of the this compound stock in your aqueous buffer. For example, prepare solutions with final concentrations of 200 µM, 100 µM, 50 µM, 25 µM, and 10 µM. Ensure the final DMSO concentration is kept constant across all dilutions and is compatible with your assay (e.g., 0.5%).
-
Incubate the solutions at your experimental temperature for a set period (e.g., 30 minutes).
-
Visually inspect each solution for any signs of precipitation or cloudiness against a dark background.
-
For a more quantitative assessment, centrifuge the samples (e.g., at 14,000 x g for 10 minutes) to pellet any precipitate.
-
Carefully collect the supernatant and measure the absorbance of a known wavelength or analyze by HPLC to determine the concentration of soluble this compound. The highest concentration that remains clear and shows no pellet after centrifugation is an estimate of the solubility limit in that buffer.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound insolubility.
References
determining the optimal incubation time for CK-548 treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the optimal incubation time for CK-548 treatment, a potent inhibitor of the Arp2/3 complex.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex.[1][2] It functions by binding to a hydrophobic pocket within the Arp3 subunit of the complex.[1][3] This binding event induces a conformational change in Arp3, which in turn prevents the Arp2/3 complex from adopting its active conformation, thereby inhibiting its ability to nucleate new actin filaments.[1]
Q2: What is the direct downstream effect of this compound treatment?
The primary and most immediate downstream effect of this compound is the inhibition of Arp2/3-mediated actin nucleation. This leads to a reduction in the formation of branched actin networks, which are crucial for various cellular processes such as cell motility, lamellipodia formation, phagocytosis, and intracellular pathogen motility.
Q3: How do I determine the optimal concentration of this compound for my experiment?
The optimal concentration of this compound is cell-type and assay-dependent. A good starting point is to perform a dose-response curve. Based on published data, concentrations ranging from 10 µM to 100 µM have been used effectively. The reported IC50 value for bovine Arp2/3 complex is 11 µM.[1] For example, 100 µM this compound has been used to inhibit Listeria comet tail formation in SKOV3 cells.[1][4]
Q4: What is a typical incubation time for this compound treatment?
Similar to concentration, the optimal incubation time is dependent on the specific cell type and the biological process being investigated. Published studies have reported effective inhibition with incubation times ranging from 15 minutes to 90 minutes. For instance, a 15-minute incubation was sufficient to reduce podosome formation in THP-1 derived monocytes, while a 90-minute incubation was used to inhibit Listeria motility in SKOV3 cells.[4] A time-course experiment is highly recommended to determine the minimal effective incubation time for your specific experimental setup.
Troubleshooting Guide
Issue: No observable effect after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | The inhibitor may not have had enough time to permeate the cell membrane and reach its target. Increase the incubation time. Perform a time-course experiment (e.g., 15, 30, 60, 90, 120 minutes) to identify the optimal duration. |
| Suboptimal Concentration | The concentration of this compound may be too low for your specific cell type or experimental conditions. Perform a dose-response experiment with a range of concentrations (e.g., 10, 25, 50, 100 µM) to determine the effective concentration. |
| Cell Permeability Issues | While generally cell-permeable, uptake kinetics can vary between cell types. If increasing time and concentration is ineffective, consider using a permeabilization agent for fixed-cell assays, though this is not suitable for live-cell imaging. |
| Inhibitor Inactivity | Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh solutions for each experiment. |
| Target Not Present or Active | Confirm that the Arp2/3 complex is expressed and active in your cell line and that the process you are studying is indeed Arp2/3-dependent. |
Issue: Off-target effects or cellular toxicity observed.
| Possible Cause | Troubleshooting Step |
| Microtubule Disruption | This compound and its analog CK-869 have been reported to directly suppress microtubule assembly, independent of their effect on the Arp2/3 complex.[5] This is a critical consideration. |
| - Use the lowest effective concentration and the shortest possible incubation time. | |
| - Include a control compound from a different class of Arp2/3 inhibitors, such as CK-666, which has a different binding site and mechanism of action.[1] | |
| - Perform control experiments to assess microtubule integrity, for example, by immunofluorescence staining of tubulin. | |
| High Concentration or Prolonged Incubation | Extended exposure to high concentrations of any inhibitor can lead to non-specific effects and cytotoxicity. |
| - Reduce the concentration and/or incubation time to the minimum required to achieve the desired effect on the Arp2/3 complex. | |
| - Perform cell viability assays (e.g., Trypan Blue exclusion, MTT assay) to assess cytotoxicity at your working concentration and incubation time. | |
| Solvent Toxicity | The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations. |
| - Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) and non-toxic. | |
| - Include a vehicle control (cells treated with the same concentration of solvent alone) in all experiments. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time via Time-Course Experiment
This protocol outlines a general method to determine the optimal incubation time for this compound in your specific cellular context.
1. Cell Seeding:
-
Plate your cells at an appropriate density on your chosen culture vessel (e.g., glass-bottom dishes for imaging, multi-well plates for biochemical assays).
-
Allow cells to adhere and grow to the desired confluency.
2. Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final working concentration (e.g., 50 µM or 100 µM).
3. Time-Course Treatment:
-
Set up a series of treatment conditions with varying incubation times. A suggested time course could be: 0 min (vehicle control), 15 min, 30 min, 60 min, 90 min, and 120 min.
-
For each time point, replace the culture medium with the this compound containing medium. For the 0 min control, use medium with the equivalent concentration of DMSO.
-
Incubate the cells at 37°C in a CO2 incubator for the specified duration.
4. Assay and Analysis:
-
At the end of each incubation period, proceed immediately with your specific assay. This could be:
-
Immunofluorescence: Fix, permeabilize, and stain for F-actin (using phalloidin) and your protein of interest to observe changes in cell morphology or protein localization.
-
Live-Cell Imaging: Directly image the cells to observe dynamic processes.
-
Biochemical Assays: Lyse the cells and perform western blotting or other assays to measure the activity of downstream signaling pathways.
-
-
Quantify the observed effect at each time point (e.g., percentage of cells with a specific phenotype, intensity of a signaling marker).
5. Data Interpretation:
-
Plot the quantified effect against the incubation time.
-
The optimal incubation time is typically the shortest duration that produces a maximal and consistent effect.
Quantitative Data Summary
The following table summarizes reported incubation times and their effects from the literature.
| Cell Type | Concentration | Incubation Time | Observed Effect | Citation |
| SKOV3 | 100 µM | 90 minutes | Inhibition of Listeria actin comet tail formation | [1][4] |
| THP-1 derived monocytes | 100 µM | 15 minutes | Reduction in podosome formation | [4] |
Visualizations
Caption: Signaling pathway illustrating the inhibitory effect of this compound on Arp2/3 complex-mediated actin polymerization.
Caption: Experimental workflow for determining the optimal incubation time for this compound treatment.
References
- 1. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of this compound and CK-869 as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CK-548 Efficacy in Yeast Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the efficacy of CK-548 in yeast models.
Frequently Asked Questions (FAQs)
Q1: We are using this compound to inhibit the Arp2/3 complex in our yeast model, but we are observing unexpected and severe phenotypes, such as defects in cell division and morphology, that don't align with known Arp2/3-related functions. What could be the cause?
A1: A primary concern with using this compound in yeast is its significant off-target effects. Research has shown that this compound and the related compound CK-869 directly suppress microtubule (MT) assembly in yeast, independent of the actin cytoskeleton.[1] The observed phenotypes are likely a result of microtubule disruption rather than Arp2/3 complex inhibition.
Q2: Is this compound an effective inhibitor of the yeast Arp2/3 complex?
A2: No, studies have demonstrated that this compound does not inhibit the Arp2/3 complex in budding or fission yeast, even at concentrations as high as 100 μM.[2] This is due to a key difference in the amino acid sequence of the yeast Arp3 protein. A tryptophan residue in the binding pocket of yeast Arp3 prevents this compound from binding effectively.[2]
Q3: At what concentration does this compound affect microtubules in yeast?
A3: this compound has been shown to decrease cytoplasmic microtubules in budding yeast at concentrations in the range of "several tens of micromolar".[1] This is a concentration range where researchers might expect to see effects if the compound were a moderately potent inhibitor of its intended target.
Q4: Are there alternative small molecule inhibitors for the Arp2/3 complex in yeast?
A4: Yes, the CK-666/CK-636 class of Arp2/3 inhibitors has been shown to be effective in yeast.[3] For example, CK-666 can be used to block Arp2/3 activity in budding yeast.[3] However, it is always recommended to perform thorough control experiments to ensure the observed effects are specific to Arp2/3 inhibition.
Q5: What is a suitable negative control for experiments using this compound in yeast?
A5: The ideal negative control would be a structurally similar compound that is inactive against both the Arp2/3 complex and microtubules. The 2R enantiomer of this compound has been suggested as a useful inactive control for in vivo experiments, as the 2S enantiomer is the active form that binds to the Arp3 subunit in susceptible species.[2] It is crucial to verify that this control compound does not induce the same off-target effects on microtubules.
Troubleshooting Guide
If you are observing unexpected results with this compound in your yeast experiments, follow this troubleshooting guide to diagnose the issue.
Problem: Unexpected or severe phenotypes (e.g., cell cycle arrest, abnormal morphology) after this compound treatment.
Possible Cause: Off-target inhibition of microtubule polymerization.
Troubleshooting Steps:
-
Verify Microtubule Disruption: Perform immunofluorescence staining for tubulin in your yeast cells treated with this compound at the concentration used in your experiments. Compare the microtubule structure to a vehicle-treated control (e.g., DMSO). A significant reduction or alteration in cytoplasmic microtubules would confirm this off-target effect.
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In Vitro Microtubule Polymerization Assay: To confirm a direct effect, perform an in vitro microtubule polymerization assay with purified tubulin in the presence and absence of this compound. A decrease in the rate and extent of polymerization will provide direct evidence of microtubule disruption.
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Use a Negative Control: Treat cells with an inactive analog of this compound, such as its 2R enantiomer, at the same concentration.[2] If the severe phenotypes are not observed with the inactive analog, it strongly suggests the effects of this compound are due to its chemical activity and not a non-specific solvent effect.
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Re-evaluate the use of this compound: Given the strong evidence for off-target effects and lack of efficacy against the yeast Arp2/3 complex, it is highly recommended to consider alternative inhibitors like CK-666 for studying Arp2/3-dependent processes in yeast.[1][3]
Data Presentation
The following table summarizes the quantitative data regarding this compound efficacy.
| Target | Organism/System | IC50 / Effective Concentration | Citation(s) |
| Arp2/3 Complex | Bovine | 11 μM | [2] |
| Arp2/3 Complex | Fission Yeast (S. pombe) | No inhibition at 100 μM | [2] |
| Arp2/3 Complex | Budding Yeast (S. cerevisiae) | Not reported, but expected to be ineffective due to Arp3 structure | [1][2] |
| Microtubule Assembly | Budding Yeast (S. cerevisiae) | Decrease in cytoplasmic MTs at "several tens of micromolar concentrations" | [1] |
Experimental Protocols
Immunofluorescence Staining of Microtubules in Budding Yeast
This protocol is adapted from standard yeast immunofluorescence procedures and is intended to visualize the effects of this compound on the microtubule cytoskeleton.
Materials:
-
Yeast culture
-
37% Formaldehyde
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Spheroplasting buffer (e.g., 1.2 M sorbitol, 50 mM KPO4 pH 7.5)
-
Zymolyase
-
Poly-L-lysine coated slides
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Methanol and Acetone (pre-chilled to -20°C)
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Phosphate-buffered saline (PBS)
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Blocking buffer (e.g., PBS with 1% BSA)
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Primary antibody: Anti-alpha-tubulin antibody
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Secondary antibody: Fluorescently-labeled anti-primary antibody species
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Mounting medium with DAPI
Procedure:
-
Cell Fixation: Grow yeast cells to the desired density and treat with this compound or vehicle control for the desired time. Fix the cells by adding formaldehyde to a final concentration of 3.7% and incubate for 1-2 hours.
-
Cell Wall Digestion: Wash the fixed cells with spheroplasting buffer. Resuspend the cells in spheroplasting buffer containing zymolyase and incubate until the cell walls are digested (monitor microscopically).
-
Permeabilization: Gently wash the spheroplasts and adhere them to poly-L-lysine coated slides. Permeabilize the cells by incubating in ice-cold methanol for 5-6 minutes, followed by a brief incubation in ice-cold acetone for 30 seconds.
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Blocking: Air dry the slides and then rehydrate with PBS. Block with blocking buffer for 30 minutes to reduce non-specific antibody binding.
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Antibody Incubation: Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature. Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) in the dark for 1 hour at room temperature.
-
Mounting and Visualization: Wash three times with PBS. Add a drop of mounting medium containing DAPI to stain the nucleus and seal with a coverslip. Visualize the cells using a fluorescence microscope.
In Vitro Microtubule Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
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Purified tubulin
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Microtubule polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)
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GTP solution
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This compound and vehicle control (DMSO)
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Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
Procedure:
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Reaction Setup: On ice, prepare reaction mixtures containing polymerization buffer, GTP, and various concentrations of this compound or DMSO.
-
Initiation of Polymerization: Add purified tubulin to the reaction mixtures. Quickly transfer the samples to a pre-warmed (37°C) cuvette or microplate.
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Measurement: Immediately begin monitoring the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
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Data Analysis: Plot absorbance versus time. Compare the polymerization curves for the different concentrations of this compound to the control. A decrease in the rate and final absorbance indicates inhibition of microtubule polymerization.
Visualizations
Caption: Arp2/3-dependent actin polymerization pathway.
Caption: Troubleshooting workflow for this compound in yeast.
References
- 1. Use of this compound and CK-869 as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Controlling for CK-548's Effects on Microtubule-Dependent Processes
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the off-target effects of CK-548 on microtubule-dependent processes. This compound is widely used as an inhibitor of the Arp2/3 complex, a key regulator of actin nucleation. However, studies have revealed that this compound and its analog CK-869 can also directly suppress microtubule assembly, independent of their effects on the actin cytoskeleton.[1] This dual activity can confound experimental results and lead to misinterpretation of data. This guide offers troubleshooting advice and experimental protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a small molecule inhibitor designed to target the Arp2/3 complex, a protein assembly that plays a crucial role in the nucleation of actin filaments.[2][3][4] By inhibiting the Arp2/3 complex, this compound effectively blocks the formation of branched actin networks, which are involved in various cellular processes such as cell migration, endocytosis, and pathogen motility.[5]
Q2: What are the known off-target effects of this compound?
A significant off-target effect of this compound is its direct inhibition of microtubule assembly.[1] This effect is independent of its action on the Arp2/3 complex and the actin cytoskeleton.[1] The analog of this compound, CK-869, has also been shown to have similar microtubule-suppressing activity.[1][6]
Q3: At what concentrations does this compound affect microtubules?
Studies have shown that this compound can decrease cytoplasmic microtubule networks at concentrations in the tens of micromolar range.[1] For instance, treatment of cultured mammalian cells with 50 μM of the related compound CK-869 resulted in a dramatic decrease in microtubule networks.[1]
Q4: How can I control for the microtubule-related effects of this compound in my experiments?
To control for the off-target effects of this compound on microtubules, it is crucial to include appropriate negative and positive controls in your experimental design. Here are key strategies:
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Use an inactive control compound: The structurally related but inactive compound CK-689 can be used as a negative control.[5] CK-689 binds to the Arp2/3 complex but does not inhibit its activity, allowing you to distinguish between effects caused by Arp2/3 inhibition and off-target effects.[5]
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Use an alternative Arp2/3 inhibitor: CK-666 is another inhibitor of the Arp2/3 complex that has been shown to lack the microtubule-disrupting effects observed with this compound and CK-869 at similar concentrations.[5] Comparing the results obtained with this compound and CK-666 can help to isolate the effects specific to Arp2/3 inhibition.
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Perform microtubule-specific rescue experiments: If a phenotype is observed with this compound treatment, attempt to rescue it by using microtubule-stabilizing agents like taxol. If the phenotype is reversed, it strongly suggests the involvement of microtubule disruption.
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Directly visualize microtubule integrity: Use immunofluorescence or live-cell imaging with microtubule markers (e.g., tubulin antibodies or tubulin-GFP) to directly assess the state of the microtubule network in cells treated with this compound compared to control cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected changes in cell morphology, such as cell rounding or loss of polarity, after this compound treatment. | The observed phenotype might be due to the disruption of the microtubule cytoskeleton rather than or in addition to Arp2/3 inhibition. | 1. Treat cells with the inactive control CK-689. If the phenotype is not observed, it is likely related to Arp2/3 inhibition. 2. Treat cells with CK-666. If the phenotype is absent or less severe, it suggests a contribution from this compound's effect on microtubules. 3. Visualize the microtubule network using immunofluorescence to check for abnormalities. |
| Inhibition of a cellular process that is known to be microtubule-dependent after this compound treatment. | This compound is likely affecting this process through its direct inhibition of microtubule polymerization. | 1. Confirm the microtubule-disrupting effect of this compound in your system using a microtubule polymerization assay or by visualizing microtubules. 2. Use a lower concentration of this compound if possible, while still achieving Arp2/3 inhibition. 3. Switch to CK-666 as the Arp2/3 inhibitor for your experiments. |
| Conflicting results when comparing data obtained with this compound to other Arp2/3 inhibitors. | The discrepancy may arise from the different off-target profiles of the inhibitors used. | 1. Carefully document the specific inhibitors and concentrations used. 2. Perform a side-by-side comparison of this compound and CK-666 in your key assays. 3. Acknowledge the potential off-target effects of this compound when interpreting your data. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Microtubule Integrity
Objective: To visually assess the impact of this compound on the microtubule network in cultured cells.
Materials:
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Cultured cells grown on coverslips
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This compound, CK-666, CK-689 (inactive control), Nocodazole (positive control for microtubule disruption)
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Phosphate-buffered saline (PBS)
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4% Paraformaldehyde (PFA) in PBS
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0.1% Triton X-100 in PBS
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Blocking buffer (e.g., 5% BSA in PBS)
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Primary antibody against α-tubulin
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Fluorescently labeled secondary antibody
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DAPI (for nuclear staining)
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Mounting medium
Procedure:
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Cell Treatment: Treat cells with the desired concentrations of this compound, CK-666, CK-689, and a positive control like nocodazole for the appropriate duration. Include a DMSO-treated control.
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Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.
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Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
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Blocking: Wash the cells again with PBS and then block with blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
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Nuclear Staining: Wash the cells three times with PBS and then stain with DAPI for 5 minutes.
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Mounting and Imaging: Wash the cells a final three times with PBS, mount the coverslips onto microscope slides using mounting medium, and image using a fluorescence microscope.
Protocol 2: In Vitro Microtubule Polymerization Assay
Objective: To quantitatively measure the direct effect of this compound on tubulin polymerization.
Materials:
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Purified tubulin
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GTP
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Microtubule assembly buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
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This compound, Paclitaxel (positive control for polymerization), Nocodazole (positive control for depolymerization)
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Spectrophotometer with temperature control
Procedure:
-
Prepare Tubulin: Resuspend purified tubulin in ice-cold microtubule assembly buffer. Keep on ice.
-
Prepare Compounds: Prepare serial dilutions of this compound and control compounds in microtubule assembly buffer.
-
Initiate Polymerization: In a cuvette, mix the tubulin solution with GTP and the test compound or control.
-
Monitor Polymerization: Immediately place the cuvette in a spectrophotometer pre-warmed to 37°C and monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot the absorbance as a function of time. Compare the polymerization rates and steady-state levels between the different conditions.
Data Presentation
Table 1: Summary of Inhibitor Specificity and Recommended Concentrations
| Compound | Primary Target | Off-Target Effect on Microtubules | Typical Working Concentration (in cells) | IC50 for Arp2/3 Complex |
| This compound | Arp2/3 complex | Yes, inhibits microtubule assembly[1] | 10-100 µM | 11 µM[3][4] |
| CK-869 | Arp2/3 complex | Yes, inhibits microtubule assembly[1] | 10-100 µM | 11 µM[2] |
| CK-666 | Arp2/3 complex | No significant effect reported[5] | 10-100 µM | 11 µM |
| CK-689 | None (Inactive) | No significant effect reported | 10-100 µM | N/A |
Visualizations
Caption: A logical workflow for dissecting the effects of this compound.
Caption: Dual inhibitory action of this compound on cellular cytoskeletal components.
References
- 1. Use of this compound and CK-869 as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Arp2/3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing CK-548 Concentration to Avoid Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of CK-548, a potent inhibitor of the Arp2/3 complex. The following information will help you design experiments that maximize on-target effects while minimizing potential off-target activities, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor that specifically targets the Arp2/3 complex, a key regulator of actin nucleation and branching. It functions by inserting into a hydrophobic pocket within the Arp3 subunit, which induces a conformational change in the complex.[1] This alteration prevents the Arp2/3 complex from adopting its active conformation, thereby inhibiting the initiation of new actin filaments.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological process being investigated. Based on published data, a starting concentration range of 10-50 µM is recommended for most cell-based assays. It is crucial to perform a dose-response experiment to determine the minimal effective concentration for your specific system.
Q3: What are the known off-target effects of this compound?
The primary documented off-target effect of this compound and its analog, CK-869, is the direct suppression of microtubule assembly.[2] This effect has been observed at concentrations around 50 µM in some cultured mammalian cells and at "several tens of micromolar concentrations" in budding yeast.[2] It is important to note that this off-target effect appears to be independent of the actin cytoskeleton.[2]
Q4: How can I be sure that the observed phenotype in my experiment is due to Arp2/3 inhibition and not an off-target effect?
Q5: Are there any reports of this compound inducing cytotoxicity?
Studies have shown that at concentrations up to 100 µM, this compound and its analogs did not show irreversible morphological effects, such as apoptosis, in THP-1 monocytes over a 24-hour period.[1] However, it is always advisable to perform a viability assay (e.g., MTT or trypan blue exclusion) with your specific cell line and experimental conditions to rule out any cytotoxic effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect on actin-dependent processes. | This compound concentration is too low. | Perform a dose-response experiment, gradually increasing the concentration (e.g., 10, 25, 50, 100 µM). |
| Cell permeability issues. | Ensure proper solubilization of this compound in DMSO and appropriate dilution in your cell culture medium. | |
| The biological process is not Arp2/3 dependent. | Confirm the involvement of the Arp2/3 complex in your system using alternative methods (e.g., genetic knockdown). | |
| Observed effects on cellular structures other than the actin cytoskeleton (e.g., abnormal cell division, altered cell shape unrelated to actin). | Potential off-target effect on microtubules. | Reduce the concentration of this compound to the lowest effective dose for Arp2/3 inhibition. Visualize the microtubule network using immunofluorescence to assess its integrity. |
| General cytotoxicity. | Perform a cell viability assay to determine if the observed phenotype is due to cell death. | |
| Inconsistent results between experiments. | Variability in this compound stock solution. | Prepare fresh stock solutions of this compound in DMSO regularly and store them properly (protected from light at -20°C). |
| Differences in cell culture conditions. | Maintain consistent cell density, passage number, and other culture parameters between experiments. |
Data Presentation
Table 1: Concentration-Dependent Effects of this compound
| Concentration | On-Target Effect (Arp2/3 Inhibition) | Off-Target Effect (Microtubule Disruption) | Cell Type/Assay | Reference |
| 11 µM | IC50 for in vitro actin polymerization | Not reported | Bovine Arp2/3 complex | [1] |
| 31 µM | IC50 for Listeria motility | Not reported | SKOV3 cells | [1] |
| 25-50 µM | Inhibition of podosome formation | Not observed at 100 µM | THP-1 monocytes | [1] |
| 50 µM | - | Dramatic decrease in microtubule network (with CK-869) | Cultured mammalian cells | [2] |
| "Several tens of µM" | - | Decreased cytoplasmic microtubules | Budding yeast | [2] |
| 100 µM | Near-complete inhibition of podosome formation | Not observed | THP-1 monocytes | [1][3] |
Experimental Protocols
Protocol 1: In Vitro Pyrene-Actin Polymerization Assay to Measure Arp2/3 Activity
This assay measures the rate of actin polymerization, which is enhanced by the nucleating activity of the Arp2/3 complex.
Materials:
-
Actin (unlabeled and pyrene-labeled)
-
Arp2/3 complex
-
Nucleation Promoting Factor (NPF), e.g., VCA domain of WASp
-
This compound (and inactive analog as control)
-
G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
Polymerization buffer (10X KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)
-
Fluorometer with excitation at 365 nm and emission at 407 nm
Procedure:
-
Prepare a master mix of actin (e.g., 5% pyrene-labeled) in G-buffer.
-
In a multi-well plate, add your desired concentrations of this compound or control compound.
-
Add the Arp2/3 complex and the NPF to the wells.
-
Incubate for a short period to allow the inhibitor to bind to the Arp2/3 complex.
-
Initiate the polymerization reaction by adding the actin master mix and 1/10th volume of 10X KMEI buffer.
-
Immediately place the plate in the fluorometer and record the fluorescence intensity over time.
-
Analyze the data by plotting fluorescence intensity versus time. The initial rate of polymerization can be calculated from the slope of the curve during the early phase of the reaction.[4][5][6]
Protocol 2: Immunofluorescence Staining of Microtubules to Assess Off-Target Effects
This protocol allows for the visualization of the microtubule network to determine if this compound is causing disruption.
Materials:
-
Cells cultured on coverslips
-
This compound (and vehicle control, e.g., DMSO)
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with the desired concentrations of this compound or vehicle control for the appropriate duration.
-
Wash the cells with PBS.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Wash with PBS.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope, capturing images of the microtubule network and nuclei. Compare the integrity and organization of microtubules in treated versus control cells.
Mandatory Visualizations
Caption: Arp2/3 complex activation pathway and the inhibitory action of this compound.
References
- 1. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of this compound and CK-869 as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 5. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 6. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CK-548 Efficacy
This technical support center provides troubleshooting guidance for researchers encountering a lack of expected effects with CK-548, a known inhibitor of the Arp2/3 complex. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I'm not observing the expected phenotype in my cell line after treatment with this compound. What are the possible reasons?
Several factors, ranging from experimental design to the inherent biology of your cell line, could contribute to a lack of response to this compound. This guide will walk you through a systematic troubleshooting process to identify the potential cause.
Troubleshooting Guide: Why is this compound not working?
This guide is structured to help you investigate the most common reasons for experimental failure with small molecule inhibitors like this compound.
Step 1: Verify Compound Integrity and Experimental Setup
-
Is your this compound stock solution viable? Small molecules can degrade over time. Ensure your stock is not expired and has been stored correctly (refer to the manufacturer's instructions). Prepare fresh dilutions for each experiment.
-
Is the final concentration of this compound appropriate for your cell line? The effective concentration of this compound can vary between cell types. A concentration that is too low will not elicit a response, while a concentration that is too high could cause off-target effects or cytotoxicity.
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Is the treatment duration optimal? The time required to observe a phenotype can vary. Consider performing a time-course experiment.
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Is your solvent control appropriate? this compound is typically dissolved in DMSO. Ensure your vehicle control (DMSO-treated cells) does not show any unexpected phenotypes and that the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
Step 2: Investigate Cell Line-Specific Factors
-
Does your cell line express the Arp2/3 complex? While the Arp2/3 complex is highly conserved and widely expressed, expression levels can vary. Confirm the presence of Arp2/3 complex subunits (e.g., Arp2, Arp3) in your cell line via Western blot.
-
Is your cell line resistant to this compound? Some cell lines may have intrinsic or acquired resistance mechanisms, such as:
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Low cell permeability: The compound may not be efficiently entering the cells.
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Active efflux: Cells may be actively pumping the compound out via efflux pumps (e.g., P-glycoprotein).
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Target mutation: Although less common for a non-clinical compound, mutations in the Arp2/3 complex could potentially alter the binding site of this compound.
-
-
Is this compound species-specific? this compound has been shown to have species-specific activity. For example, it does not inhibit the Arp2/3 complex from fission yeast.[1] If you are working with a non-mammalian cell line, consider the possibility that this compound is not effective in your model organism.
Step 3: Consider Off-Target Effects
-
Is this compound affecting the microtubule cytoskeleton? A critical finding is that this compound and its analog CK-869 can directly suppress microtubule assembly, independent of their effects on the actin cytoskeleton.[2] This could lead to unexpected phenotypes or mask the expected actin-related effects. It is recommended to co-stain for both actin and microtubules to assess the morphology of both cytoskeletal components.
Step 4: Validate Target Engagement
-
How can I confirm that this compound is inhibiting the Arp2/3 complex in my cells? Observing a known Arp2/3-dependent phenotype is the most direct way to confirm target engagement. This can include:
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Changes in cell morphology and actin organization: Inhibition of the Arp2/3 complex is expected to disrupt lamellipodia formation and lead to an increase in unbranched actin filaments.[3]
-
Reduced cell migration or invasion: In cell lines where migration is Arp2/3-dependent, treatment with this compound should lead to a decrease in migratory capacity.
-
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay and the biological context. Below is a summary of reported IC50 values.
| Assay Type | Target/Organism | IC50 Value | Reference |
| Actin Polymerization Assay | Bovine Arp2/3 complex | 11 µM | [1] |
| Listeria Motility Assay | SKOV3 cells | 31 µM | [1] |
| Podosome Formation Assay | THP-1 monocytes | ~30-100 µM | [1] |
Key Experimental Protocols
Here are detailed protocols for experiments to troubleshoot and validate the effects of this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay
This protocol is essential to determine the optimal non-toxic concentration range of this compound for your specific cell line.
Materials:
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Your cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
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Vehicle control (DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
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Plate reader
Procedure:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow cells to adhere and grow overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.1 µM to 100 µM. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
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Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
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Incubate the cells for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of viable cells for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 for cytotoxicity.
Protocol 2: Phalloidin Staining for F-actin Visualization
This protocol allows for the visualization of the actin cytoskeleton to assess changes induced by this compound.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently conjugated phalloidin (e.g., Phalloidin-iFluor 488)
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DAPI (for nuclear counterstaining)
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Mounting medium
Procedure:
-
Treat cells grown on coverslips with this compound at the desired concentration and for the desired time. Include a vehicle control.
-
Wash the cells twice with PBS.
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Fix the cells with 4% PFA for 10-15 minutes at room temperature.[4]
-
Wash the cells three times with PBS.
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Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[4]
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently conjugated phalloidin solution (diluted in PBS, often with 1% BSA) for 20-60 minutes at room temperature, protected from light.[5]
-
(Optional) Counterstain the nuclei by incubating with a DAPI solution for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope. Look for changes in actin structures, such as the loss of lamellipodia and the appearance of unbranched actin filaments.
Protocol 3: Immunofluorescence Staining for Microtubules
This protocol is crucial to investigate the potential off-target effects of this compound on the microtubule network.
Materials:
-
Cells grown on coverslips
-
PBS
-
Methanol (ice-cold) or PFA/Triton X-100 for fixation/permeabilization
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody against α-tubulin or β-tublin
-
Fluorescently labeled secondary antibody
-
DAPI
-
Mounting medium
Procedure:
-
Treat cells as described in the phalloidin staining protocol.
-
Fix the cells. For microtubule staining, fixation with ice-cold methanol for 5-10 minutes at -20°C is often recommended.[6] Alternatively, PFA fixation followed by permeabilization can be used.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking solution for 30-60 minutes at room temperature.
-
Incubate the cells with the primary anti-tubulin antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain with DAPI.
-
Wash the cells three times with PBS.
-
Mount and image as described for phalloidin staining. Compare the microtubule organization in this compound-treated cells to the vehicle control.
Protocol 4: Western Blot for Arp2/3 Complex Expression
This protocol is to confirm the presence of the target protein in your cell line.
Materials:
-
Cell lysate from your cell line
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Arp2 and/or Arp3 subunits
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells using a suitable protein lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against an Arp2/3 complex subunit (e.g., anti-Arp2 or anti-Arp3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
Visualizations
Caption: Arp2/3 signaling pathway and the inhibitory action of this compound.
Caption: A systematic workflow for troubleshooting the lack of this compound efficacy.
Caption: Logical relationships between potential causes of this compound inactivity.
References
- 1. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of this compound and CK-869 as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. yeasenbio.com [yeasenbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
dealing with variability in CK-548 experimental results
Welcome to the technical support center for CK-548, a potent and selective inhibitor of Kinase-X. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results and to provide guidance for obtaining reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Kinase-X, a key enzyme in the MAPK/ERK signaling pathway. By binding to the ATP pocket of Kinase-X, this compound prevents the phosphorylation of its downstream substrate, MEK1/2, thereby inhibiting pathway activation.
Q2: What are the recommended storage conditions for this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in a solvent such as DMSO, it is recommended to store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[1]
Q3: What is the optimal solvent for reconstituting this compound?
A3: The recommended solvent for reconstituting this compound is dimethyl sulfoxide (DMSO).[2][3] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) from which working solutions can be prepared by dilution in cell culture medium or assay buffer. Note that the final concentration of DMSO in your assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Question: I am observing significant variability in the IC50 values for this compound across different experiments using the same cell line. What could be the cause?
Answer: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.[5][6][7] Below is a troubleshooting guide to help you identify and address the potential sources of this variability.
Potential Causes and Solutions:
-
Cell Density and Growth Phase: The number of cells seeded per well and their growth phase at the time of treatment can significantly impact drug sensitivity.[8][9]
-
Solution: Ensure that cells are in the logarithmic growth phase when plating and that the cell density is consistent across all experiments.[10] It is recommended to perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
-
-
Compound Solubility and Stability: Poor solubility of the compound in aqueous media can lead to precipitation and an inaccurate effective concentration.[2][11]
-
Solution: After diluting the DMSO stock of this compound into your aqueous assay medium, visually inspect the solution for any signs of precipitation. If precipitation is observed, consider preparing an intermediate dilution series in a co-solvent system before the final dilution in the assay medium.
-
-
Assay Duration: The length of exposure to the compound can influence the observed IC50 value.
-
Solution: Standardize the incubation time for all experiments. For initial characterization, a 72-hour incubation is common, but this may need to be optimized for your specific research question.
-
-
Inconsistent Controls: Improper normalization to control wells can introduce variability.
-
Solution: Always include vehicle-only (e.g., DMSO) control wells on every plate. Normalize the data by setting the average of the vehicle-only wells to 100% viability.[12]
-
Issue 2: High Background or No Signal in Western Blot for Phospho-MEK1/2
Question: I am trying to demonstrate the inhibitory effect of this compound by Western blotting for phosphorylated MEK1/2, but I'm getting high background or no signal. What should I do?
Answer: Western blotting for phosphorylated proteins requires specific precautions to preserve the phosphorylation state and to minimize non-specific signals.[13][14]
Potential Causes and Solutions:
-
Dephosphorylation of Target Protein: Phosphatases present in the cell lysate can remove the phosphate groups from your target protein.
-
Inappropriate Blocking Agent: The choice of blocking agent is critical for phospho-specific antibodies.
-
Low Abundance of Phosphorylated Protein: The basal level of phospho-MEK1/2 in your cells may be low.
-
Solution: Consider stimulating the cells with a growth factor (e.g., EGF, FGF) to increase the baseline level of MEK1/2 phosphorylation before treating with this compound. This will create a larger dynamic range to observe the inhibitory effect.
-
-
Inefficient Transfer of Low Molecular Weight Proteins: If your target protein is small, it may pass through a standard 0.45 µm membrane.
-
Solution: Use a membrane with a smaller pore size, such as 0.2 µm, for proteins with low molecular weight.[14]
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| HCT116 | Colon Cancer | 50 | 72 hours |
| A549 | Lung Cancer | 120 | 72 hours |
| MCF7 | Breast Cancer | 250 | 72 hours |
Table 2: Recommended Working Concentrations for this compound
| Assay Type | Recommended Concentration Range | Notes |
| Cell Viability Assay | 1 nM - 10 µM | Perform a dose-response curve to determine the IC50 in your specific cell line. |
| Western Blot | 100 nM - 1 µM | A concentration of 5-10 times the IC50 is often effective for target inhibition. |
| In Vitro Kinase Assay | 1 nM - 500 nM | The IC50 in a cell-free assay will likely be lower than in a cell-based assay. |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the diluted this compound. Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells), normalize the data to the vehicle-only control wells, and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for Phospho-MEK1/2
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the desired concentrations for the optimized time. Include a vehicle control.
-
Lysis: Wash the cells with ice-cold PBS and lyse them with a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane (0.2 µm or 0.45 µm depending on target size).
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-MEK1/2 and total MEK1/2 (as a loading control) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Caption: Workflow for assessing this compound target engagement.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. ziath.com [ziath.com]
- 2. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. marinbio.com [marinbio.com]
- 11. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 14. Western blot optimization | Abcam [abcam.com]
Technical Support Center: Utilizing the 2R Enantiomer of CK-548 as a Negative Control
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of the 2R enantiomer of CK-548 as a negative control in experiments targeting the Arp2/3 complex.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of the Arp2/3 complex. The Arp2/3 complex is a crucial protein assembly that nucleates the formation of branched actin filaments, a fundamental process in cell motility, lamellipodia formation, and phagocytosis. This compound functions by inserting into a hydrophobic cavity in the Arp3 subunit of the complex, which alters its conformation and prevents it from initiating actin polymerization.[1]
Q2: What are the enantiomers of this compound and why is this important?
A2: this compound possesses a single stereocenter, meaning it exists as two non-superimposable mirror-image isomers, or enantiomers: the 2S and 2R enantiomers. Structural and biochemical studies have revealed that the inhibitory activity of this compound is stereospecific. The 2S enantiomer is the active form that binds to the Arp3 subunit. Conversely, the 2R enantiomer does not fit into the binding pocket of Arp3 and is therefore considered inactive.[1]
Q3: Why should I use the 2R enantiomer of this compound as a negative control?
A3: Using the 2R enantiomer of this compound as a negative control is a rigorous way to demonstrate that the observed cellular or biochemical effects of your experiment are specifically due to the inhibition of the Arp2/3 complex by the 2S enantiomer. Since the 2R enantiomer is structurally almost identical to the active 2S form but lacks inhibitory activity, it helps to rule out off-target effects that might be associated with the chemical scaffold of the molecule itself.
Q4: Is there quantitative data available comparing the activity of the 2R and 2S enantiomers?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cellular effects observed with the 2R-CK-548 negative control. | Off-target effects of the this compound scaffold. | While the 2R enantiomer is designed to be an inactive control for Arp2/3, it is important to consider potential off-target effects. A study has reported that this compound and its analog, CK-869, may directly suppress microtubule assembly.[2] Consider performing control experiments to assess microtubule integrity (e.g., immunofluorescence staining for tubulin) when using either enantiomer of this compound at higher concentrations. |
| Inconsistent results with the active this compound (racemic or 2S enantiomer). | Compound instability or degradation. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately, protected from light and moisture. Avoid repeated freeze-thaw cycles. |
| Cell type-specific differences in compound uptake or metabolism. | The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint. | |
| No effect observed even with the active form of this compound. | Incorrect experimental conditions for Arp2/3 activation. | Ensure that your experimental setup provides the necessary conditions for Arp2/3 complex activation. The Arp2/3 complex is activated by Nucleation Promoting Factors (NPFs) such as N-WASP and WAVE. |
| Use of a non-mammalian model system. | The binding pocket for this compound on the Arp3 subunit is not conserved across all species. For instance, this compound does not inhibit the Arp2/3 complex from budding or fission yeast.[1] |
Experimental Protocols & Data
While specific quantitative data for the 2R enantiomer is not available, the following protocol outlines a general approach for using it as a negative control alongside the active form.
In Vitro Actin Polymerization Assay
This assay measures the ability of the Arp2/3 complex to nucleate actin polymerization, which can be monitored by the increase in fluorescence of pyrene-labeled actin.
Materials:
-
Purified Arp2/3 complex
-
Actin (with a percentage labeled with pyrene)
-
Nucleation Promoting Factor (e.g., GST-VCA domain of N-WASP)
-
2S-CK-548 (or racemic this compound)
-
2R-CK-548 (negative control)
-
DMSO (vehicle control)
-
Actin polymerization buffer
Procedure:
-
Prepare reaction mixes containing actin polymerization buffer, Arp2/3 complex, and NPF.
-
Add the test compounds (2S-CK-548, 2R-CK-548, or DMSO vehicle) to the respective reaction mixes and incubate for a short period.
-
Initiate the polymerization by adding pyrene-labeled actin.
-
Monitor the increase in fluorescence over time using a fluorometer.
Expected Results & Data Presentation:
The results should demonstrate a significant inhibition of actin polymerization in the presence of the 2S enantiomer (or racemic this compound), while the 2R enantiomer should show a polymerization curve similar to the DMSO vehicle control.
| Treatment | Concentration (µM) | Maximum Polymerization Rate (Normalized) |
| DMSO (Vehicle) | - | 1.00 |
| Racemic this compound | 10 | Value significantly < 1.00 |
| 2S-CK-548 | 10 | Value significantly < 1.00 |
| 2R-CK-548 | 10 | Value expected to be ≈ 1.00 |
Note: The IC50 for racemic this compound has been reported to be approximately 11 µM in biochemical assays.[1]
Visualizations
Arp2/3 Signaling Pathway
Caption: Arp2/3 signaling pathway and point of inhibition by this compound.
Experimental Workflow: Using 2R-CK-548 as a Negative Control
Caption: Workflow for a typical experiment using 2R-CK-548 as a negative control.
Logical Relationship: Stereospecific Inhibition of Arp3
Caption: Stereospecific interaction of this compound enantiomers with the Arp3 subunit.
References
Technical Support Center: Accounting for CK-548's Off-Target Suppression of Microtubule Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CK-548. The primary focus is to address the known off-target effect of this compound: the suppression of microtubule polymerization, which occurs independently of its intended inhibitory action on the Arp2/3 complex.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a small molecule inhibitor primarily designed to target the Arp2/3 complex, a key regulator of actin nucleation and branching. It is widely used to study Arp2/3-dependent cellular processes such as cell migration, lamellipodia formation, and endocytosis.
Q2: What is the known off-target effect of this compound?
Recent studies have revealed that this compound and its close analog, CK-869, directly suppress microtubule (MT) polymerization, an effect that is independent of the actin cytoskeleton.[1] This can lead to a significant reduction in microtubule networks within cells, confounding the interpretation of experimental results.
Q3: At what concentration does this compound affect microtubules?
Q4: How can I account for the off-target effects of this compound in my experiments?
To account for the off-target effects of this compound on microtubules, it is crucial to include appropriate controls and perform experiments to dissect the effects on both the actin and microtubule cytoskeletons. This can include using a range of this compound concentrations, employing alternative Arp2/3 inhibitors with potentially different off-target profiles (e.g., CK-666), and directly visualizing and quantifying changes in both cytoskeletal systems.
Troubleshooting Guides
Issue 1: Unexpected changes in cell morphology or processes seemingly unrelated to Arp2/3 function.
-
Possible Cause: The observed phenotype may be a result of this compound's off-target effect on microtubule polymerization. Disruption of microtubules can affect cell shape, organelle transport, and cell division.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment with this compound to determine the lowest effective concentration for inhibiting your Arp2/3-dependent process of interest. This may help to minimize the off-target effects on microtubules.
-
Microtubule Visualization: Stain cells treated with this compound and a vehicle control with an anti-tubulin antibody to visualize the microtubule network via immunofluorescence microscopy. Compare the microtubule integrity and density between the treated and control groups.
-
Use an Alternative Arp2/3 Inhibitor: Consider using CK-666, another Arp2/3 inhibitor that is structurally and mechanistically distinct from this compound and may not share the same off-target effects on microtubules.
-
Control with a Microtubule-Specific Drug: Treat cells with a known microtubule-depolymerizing agent (e.g., nocodazole) at a concentration that produces a similar level of microtubule disruption as observed with this compound. This will help to determine if the observed phenotype can be phenocopied by directly targeting microtubules.
-
Issue 2: Difficulty in interpreting data from experiments where both actin and microtubule cytoskeletons could be involved.
-
Possible Cause: The observed results are likely a combination of this compound's effects on both the Arp2/3 complex and microtubule polymerization.
-
Troubleshooting Steps:
-
Simultaneous Visualization: Perform dual-labeling immunofluorescence to visualize both F-actin (using phalloidin) and microtubules (using an anti-tubulin antibody) in the same cells treated with this compound. This will allow for a direct comparison of the effects on both cytoskeletal networks.
-
Live-Cell Imaging: Utilize live-cell imaging with fluorescent probes for both actin (e.g., LifeAct-GFP) and microtubules (e.g., mCherry-tubulin) to dynamically observe the changes in both cytoskeletons upon this compound treatment.
-
Quantitative Image Analysis: Quantify changes in both actin and microtubule structures. For microtubules, this could include measuring microtubule density, length, and overall network integrity. For actin, parameters such as lamellipodial area or the number of actin puncta can be quantified.
-
Quantitative Data
The following table summarizes the known inhibitory concentrations of this compound. Note the absence of a specific IC50 for microtubule polymerization, highlighting a critical data gap.
| Compound | Target | IC50 | Species | Assay Type | Reference |
| This compound | Arp2/3 complex | 11 µM | Bovine | Actin Polymerization Assay | [2] |
| This compound | Microtubule Polymerization | Not Reported | - | In vitro MT-sedimentation assay showed significant suppression | [1] |
| CK-869 | Microtubule Network | Dramatic decrease at 50 µM | Mammalian cells | Cellular Imaging | [1] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Microtubules and F-actin
This protocol allows for the simultaneous visualization of microtubules and F-actin in cultured cells to assess the impact of this compound.
Materials:
-
Cells cultured on glass coverslips
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody (mouse or rabbit)
-
Secondary antibody: fluorescently-conjugated anti-mouse or anti-rabbit antibody
-
Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
Procedure:
-
Treat cells with the desired concentrations of this compound or vehicle control for the appropriate duration.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody and fluorescently-conjugated phalloidin diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets.
Protocol 2: In Vitro Microtubule Polymerization Assay
This biochemical assay can be used to directly measure the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin protein
-
GTP
-
Microtubule polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
This compound at various concentrations
-
A spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing microtubule polymerization buffer, GTP, and purified tubulin on ice.
-
Add different concentrations of this compound or a vehicle control to the reaction mixtures.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.
-
Plot the absorbance values over time to generate polymerization curves for each condition.
-
Analyze the data to determine the effect of this compound on the rate and extent of microtubule polymerization.
Visualizations
Caption: Mechanism of this compound action, including its primary and off-target effects.
Caption: Troubleshooting workflow for unexpected phenotypes observed with this compound.
References
species-specific differences in CK-548 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CK-548, a known inhibitor of the Arp2/3 complex.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the Actin-Related Protein 2/3 (Arp2/3) complex. The Arp2/3 complex is a crucial component of the cellular machinery responsible for the nucleation of actin filaments, a process essential for cell motility, shape, and internal transport. This compound binds to a hydrophobic pocket on the Arp3 subunit of the complex, which induces a conformational change that prevents the Arp2/3 complex from initiating the formation of new actin filaments.
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used as a tool to study the role of the Arp2/3 complex in various cellular processes. By inhibiting Arp2/3-mediated actin polymerization, researchers can investigate its involvement in:
-
Cell migration and invasion
-
Phagocytosis and endocytosis
-
Formation of cellular structures like lamellipodia and podosomes
-
Intracellular pathogen motility (e.g., Listeria monocytogenes)
Q3: Does this compound exhibit species-specific activity?
A3: Yes, this compound shows significant species-specific differences in its activity. It is a potent inhibitor of mammalian (e.g., human, bovine) Arp2/3 complexes but is inactive against the Arp2/3 complex from budding yeast (Saccharomyces cerevisiae) and fission yeast (Schizosaccharomyces pombe). This specificity is due to a single amino acid difference in the this compound binding pocket on the Arp3 subunit. In mammals, this position is occupied by a methionine residue, while in yeast, it is a tryptophan, which sterically hinders the binding of this compound.
Troubleshooting Guide
Issue 1: this compound appears to be inactive in my mammalian cell line.
-
Possible Cause 1: Compound Solubility and Stability.
-
Troubleshooting Step: this compound is typically dissolved in DMSO to create a stock solution. Ensure that the final concentration of DMSO in your cell culture medium is low (generally <0.5%) to avoid solvent-induced toxicity. Prepare fresh dilutions of this compound from a frozen stock for each experiment, as repeated freeze-thaw cycles or prolonged storage in aqueous solutions can lead to degradation. The stability of components in cell culture media can be affected by factors like light, temperature, and pH.
-
-
Possible Cause 2: Insufficient Compound Concentration or Incubation Time.
-
Troubleshooting Step: The effective concentration of this compound can vary between cell types. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Similarly, the time required for this compound to exert its effects can differ. A time-course experiment is recommended to establish the optimal incubation period.
-
-
Possible Cause 3: Cell Permeability.
-
Troubleshooting Step: While this compound is generally cell-permeable, differences in cell membrane composition could potentially affect its uptake. If you suspect permeability issues, you can try to permeabilize the cells using a mild detergent for in vitro assays, though this is not suitable for live-cell experiments.
-
Issue 2: I am observing unexpected or off-target effects in my experiments.
-
Possible Cause 1: Microtubule Disruption.
-
Troubleshooting Step: At higher concentrations, this compound and its analog CK-869 have been reported to directly suppress microtubule assembly in a species-dependent manner.[1] This can lead to secondary effects on cell morphology, division, and intracellular transport. To mitigate this, use the lowest effective concentration of this compound as determined by your dose-response experiments. It is also advisable to include a control experiment where you assess the integrity of the microtubule network (e.g., by immunofluorescence staining for tubulin) at the working concentration of this compound.
-
-
Possible Cause 2: General Cellular Toxicity.
-
Troubleshooting Step: High concentrations of this compound or prolonged incubation times can lead to cytotoxicity. Perform a cell viability assay (e.g., MTS assay, trypan blue exclusion) to ensure that the observed phenotype is not a result of cell death. Always include a vehicle control (DMSO) in your experiments.
-
Issue 3: I am getting inconsistent results between experiments.
-
Possible Cause 1: Variability in Cell Culture Conditions.
-
Troubleshooting Step: Ensure that your cells are healthy, in a consistent growth phase, and at a consistent density for all experiments. Factors such as serum batch, passage number, and confluency can influence cellular responses.
-
-
Possible Cause 2: Reagent Quality.
-
Troubleshooting Step: The quality of your actin preparation is critical for in vitro polymerization assays. Use freshly prepared or properly stored actin. The activity of the Arp2/3 complex and its activators (e.g., WASp-VCA) should also be verified.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against Arp2/3 complexes from different species and in a cell-based assay.
| Species/System | Assay Type | IC50 (µM) | Reference |
| Bovine (Bos taurus) | Pyrene-Actin Polymerization | 11 | --INVALID-LINK-- |
| Human (Homo sapiens) | Listeria Comet Tail Assay in SKOV3 cells | 31 | --INVALID-LINK-- |
| Fission Yeast (S. pombe) | Pyrene-Actin Polymerization | > 100 (inactive) | --INVALID-LINK-- |
| Budding Yeast (S. cerevisiae) | Not specified | Inactive | --INVALID-LINK-- |
Experimental Protocols
1. Pyrene-Actin Polymerization Assay
This assay measures the rate of actin polymerization by monitoring the increase in fluorescence of pyrene-labeled actin monomers as they incorporate into filaments.
-
Reagents:
-
G-actin (unlabeled)
-
Pyrene-labeled G-actin
-
Arp2/3 complex
-
WASP-VCA (or another nucleation-promoting factor)
-
This compound stock solution (in DMSO)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP, 100 mM Imidazole pH 7.0)
-
G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)
-
-
Procedure:
-
Prepare a master mix of G-actin containing a percentage of pyrene-labeled G-actin (e.g., 5-10%) in G-buffer.
-
In a multi-well plate suitable for fluorescence reading, add the Arp2/3 complex and WASP-VCA to the desired final concentrations.
-
Add this compound or vehicle (DMSO) to the wells.
-
Initiate the polymerization reaction by adding the G-actin master mix and 1x polymerization buffer.
-
Immediately place the plate in a fluorescence plate reader and measure the pyrene fluorescence (Excitation: ~365 nm, Emission: ~407 nm) at regular intervals.
-
The rate of polymerization is determined from the slope of the fluorescence curve.
-
2. Listeria Comet Tail Assay
This cell-based assay assesses the ability of Listeria monocytogenes to form actin "comet tails" that propel them through the cytoplasm of infected cells.
-
Materials:
-
Mammalian cell line (e.g., SKOV3, PtK2)
-
Listeria monocytogenes (a strain expressing ActA)
-
This compound stock solution (in DMSO)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 phalloidin)
-
DAPI or Hoechst for nuclear staining
-
-
Procedure:
-
Seed mammalian cells on coverslips and allow them to adhere.
-
Infect the cells with Listeria monocytogenes for a sufficient time to allow for bacterial entry and initiation of actin-based motility (e.g., 1-2 hours).
-
Treat the infected cells with varying concentrations of this compound or vehicle (DMSO) for the desired duration.
-
Fix, permeabilize, and stain the cells with fluorescently labeled phalloidin to visualize the actin comet tails and DAPI/Hoechst to visualize cell nuclei and bacteria.
-
Image the cells using fluorescence microscopy.
-
Quantify the percentage of bacteria associated with actin comet tails.
-
3. Podosome Formation Assay
Podosomes are actin-rich adhesive structures, and their formation is dependent on the Arp2/3 complex.
-
Materials:
-
Cell line known to form podosomes (e.g., macrophages, osteoclasts, Src-transformed fibroblasts)
-
This compound stock solution (in DMSO)
-
Fixative, permeabilization buffer, and fluorescently labeled phalloidin as in the Listeria comet tail assay.
-
Antibodies against podosome marker proteins (e.g., vinculin, cortactin) for co-staining.
-
-
Procedure:
-
Plate cells on a suitable substrate (e.g., fibronectin-coated coverslips) that promotes podosome formation.
-
Treat the cells with this compound or vehicle (DMSO) for a predetermined time.
-
Fix, permeabilize, and stain the cells with fluorescently labeled phalloidin and antibodies against podosome markers.
-
Visualize the cells by fluorescence microscopy.
-
Quantify the number of cells with podosomes or the number of podosomes per cell.
-
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of CK-548 and CK-869 as Arp2/3 Complex Inhibitors
For researchers, scientists, and drug development professionals, the selection of a suitable small molecule inhibitor is critical for the accurate dissection of cellular processes. This guide provides an objective comparison of two widely used Arp2/3 complex inhibitors, CK-548 and CK-869, supported by experimental data to inform your research decisions.
The Arp2/3 complex is a crucial mediator of actin nucleation, driving the formation of branched actin networks that are fundamental to cellular motility, endocytosis, and pathogen invasion.[1][2][3] Small molecule inhibitors of this complex are invaluable tools for studying these dynamic processes. This compound and CK-869 are two such inhibitors that, while structurally related and targeting the Arp2/3 complex, exhibit distinct characteristics in their activity and specificity.[4][5][6]
Performance and Quantitative Data
This compound and CK-869 both function by inhibiting the Arp2/3 complex, but they bind to different sites. This compound inserts into a hydrophobic pocket within the Arp3 subunit, altering its conformation.[4][5][6] CK-869, a derivative of this compound, is also understood to target the Arp3 subunit.[7] This interaction destabilizes the active, "short-pitch" conformation of the Arp2/3 complex, thereby preventing the nucleation of new actin filaments.[5][6][8]
The following table summarizes the key quantitative data for this compound and CK-869 based on in vitro and cellular assays.
| Parameter | This compound | CK-869 | Reference(s) |
| Target | Arp2/3 complex (Arp3 subunit) | Arp2/3 complex (Arp3 subunit) | [4][5][6][7] |
| IC50 (Bovine Arp2/3 Actin Polymerization) | 11 µM | 11 µM | [4] |
| IC50 (Human Arp2/3 Actin Polymerization) | 11 µM | 11 µM | [9] |
| IC50 (Listeria Comet Tail Formation in SKOV3 cells) | 31 µM | 7 µM | [4] |
| Species Selectivity | Inhibits human and bovine Arp2/3 complex; does not inhibit yeast Arp2/3 complex. | Inhibits human and bovine Arp2/3 complex; does not inhibit budding or fission yeast Arp2/3 complexes. | [4] |
| Off-Target Effects | Suppresses microtubule assembly in vitro and in vivo.[10][11] | Suppresses microtubule assembly in vitro and in vivo.[10] | [10][11] |
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors operate, it is essential to visualize the Arp2/3 signaling pathway and a typical experimental workflow for their characterization.
Caption: Arp2/3 complex signaling pathway.
Caption: Experimental workflow for inhibitor comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize this compound and CK-869.
In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin filaments.
Materials:
-
Purified bovine or human Arp2/3 complex
-
Actin, with a percentage labeled with pyrene
-
Nucleation Promoting Factor (e.g., N-WASP-VCA domain)
-
This compound or CK-869 dissolved in DMSO
-
Polymerization buffer (e.g., KMEI buffer: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM imidazole, pH 7.0)
-
ATP
-
Fluorometer
Procedure:
-
Prepare a master mix of actin (e.g., 3 µM, with 30% pyrene-labeled) in polymerization buffer on ice.
-
In a 96-well plate, add the desired concentrations of this compound, CK-869, or DMSO (vehicle control).
-
Add the Arp2/3 complex (e.g., 5 nM) and the N-WASP-VCA (e.g., 1 µM) to the wells.
-
Initiate the polymerization by adding the actin master mix to the wells.
-
Immediately place the plate in a fluorometer pre-set to the appropriate temperature (e.g., 25°C).
-
Monitor the increase in pyrene fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm).
-
Calculate the maximum rate of polymerization from the slope of the fluorescence curve.
-
Determine the IC50 value by plotting the polymerization rate against the inhibitor concentration.
Listeria Motility Assay (Comet Tail Formation)
This cellular assay assesses the ability of the Arp2/3 complex to generate propulsive actin structures in a biological context.
Materials:
-
SKOV3 cells (or other suitable host cell line)
-
Listeria monocytogenes (a strain expressing a fluorescent protein is recommended)
-
Cell culture medium
-
This compound or CK-869
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI for nuclear staining
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
Procedure:
-
Seed SKOV3 cells on coverslips in a multi-well plate and grow to confluency.
-
Infect the cells with Listeria monocytogenes for a predetermined time to allow for bacterial entry and intracellular motility.
-
Remove extracellular bacteria by washing and adding a medium containing gentamicin.
-
Treat the infected cells with various concentrations of this compound, CK-869, or DMSO for a specified duration.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the actin filaments with fluorescently labeled phalloidin and the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope, capturing images of the bacteria and the associated actin comet tails.
-
Quantify the percentage of bacteria with comet tails and/or the length of the comet tails for each inhibitor concentration.
-
Calculate the IC50 for the inhibition of comet tail formation.
In Vitro Microtubule Assembly Assay
This assay is used to evaluate the potential off-target effects of the inhibitors on microtubule polymerization.
Materials:
-
Purified tubulin
-
Microtubule assembly buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
GTP
-
This compound, CK-869, or a known microtubule inhibitor (e.g., nocodazole) as a positive control.
-
Spectrophotometer with temperature control
Procedure:
-
On ice, prepare a reaction mixture containing tubulin at a concentration that supports polymerization (e.g., 1 mg/ml) in microtubule assembly buffer with GTP.
-
Add the desired concentrations of this compound, CK-869, or control compounds to the reaction mixture.
-
Transfer the mixture to a cuvette and place it in a spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to microtubule polymerization.
-
Compare the polymerization curves in the presence of the inhibitors to the vehicle control to determine if there is a direct effect on microtubule assembly.[10]
Conclusion
Both this compound and CK-869 are effective inhibitors of the Arp2/3 complex in vitro, with identical reported IC50 values for actin polymerization.[4] However, CK-869 demonstrates significantly greater potency in a cellular context, as evidenced by its lower IC50 for the inhibition of Listeria comet tail formation.[4] This suggests that CK-869 may have better cell permeability or be less susceptible to cellular efflux mechanisms.
A critical consideration for researchers is the off-target effect of these compounds on microtubule dynamics.[10] Studies have shown that both this compound and CK-869 can directly suppress microtubule assembly.[10] This is a crucial factor to consider when interpreting cellular phenotypes, and appropriate controls, such as microtubule staining in treated cells, should be included in experimental designs.
For studies requiring a more potent cellular inhibitor of the Arp2/3 complex, CK-869 may be the preferred choice. However, for all applications, researchers must be mindful of the potential for off-target effects on the microtubule cytoskeleton and validate their findings accordingly. The selection between this compound and CK-869 should be guided by the specific experimental system and the need for cellular potency, balanced against the potential for confounding off-target effects.
References
- 1. Pathway of actin filament branch formation by Arp2/3 complex revealed by single-molecule imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role and mechanism of actin-related protein 2/3 complex signaling in cancer invasion and metastasis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arp2/3 complex - Wikipedia [en.wikipedia.org]
- 4. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 [frontiersin.org]
- 6. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.linfield.edu [digitalcommons.linfield.edu]
- 8. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Use of this compound and CK-869 as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | Arp2/3 inhibitor | Probechem Biochemicals [probechem.com]
A Head-to-Head Comparison of Arp2/3 Complex Inhibitors: CK-548 vs. CK-666
For researchers, scientists, and drug development professionals, the selection of a specific small molecule inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two widely used Arp2/3 complex inhibitors, CK-548 and CK-666, focusing on their potency, mechanism of action, and potential off-target effects, supported by experimental data.
The Arp2/3 complex is a crucial mediator of actin nucleation, playing a pivotal role in the formation of branched actin networks that drive various cellular processes, including cell migration, endocytosis, and pathogen motility. Both this compound and CK-666 target this complex, but through distinct mechanisms, leading to differences in their potency and specificity.
Quantitative Potency Comparison
The inhibitory potency of this compound and CK-666 is typically evaluated by their half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays. The following table summarizes the reported IC50 values for both compounds against the Arp2/3 complex from various species.
| Compound | Target Species | Assay Type | IC50 (µM) | Reference |
| This compound | Bovine (Bt) | Pyrene-Actin Polymerization | 11 | |
| Human (Hs) | Pyrene-Actin Polymerization | Not specified, but inhibits | ||
| Fission Yeast (Sp) | Pyrene-Actin Polymerization | >100 (inactive) | ||
| SKOV3 cells | Listeria Comet Tail | 31 | ||
| CK-666 | Bovine (Bt) | Pyrene-Actin Polymerization | 17 | |
| Human (Hs) | Pyrene-Actin Polymerization | 4 | ||
| Fission Yeast (Sp) | Pyrene-Actin Polymerization | 5 | ||
| SKOV3 cells | Listeria Comet Tail | Not specified, but more potent than CK-636 |
Mechanism of Action: Two distinct approaches to Arp2/3 Inhibition
While both compounds ultimately inhibit the actin-nucleating activity of the Arp2/3 complex, they achieve this through different binding interactions.
CK-666 binds to a site located between the Arp2 and Arp3 subunits of the complex. This binding event stabilizes the Arp2/3 complex in an inactive, "open" conformation, preventing the conformational changes necessary for it to bind to an existing actin filament and nucleate a new branch.
This compound , on the other hand, inserts itself into a hydrophobic pocket on the Arp3 subunit. This interaction also induces a conformational change that ultimately inhibits the complex's function.
Arp2/3 Signaling Pathway and Inhibition
The Arp2/3 complex is activated by Nucleation Promoting Factors (NPFs), such as WASp/WAVE proteins, which are in turn regulated by upstream signaling molecules like Cdc42 and Rac GTPases. The following diagram illustrates this pathway and the points of inhibition by this compound and CK-666.
Off-Target Effects and Other Considerations
A significant consideration in the use of these inhibitors is their potential for off-target effects. Notably, this compound and its more potent analog, CK-869, have been shown to directly suppress microtubule assembly, independent of their effects on the actin cytoskeleton. This can lead to confounding results in cellular assays where microtubule dynamics are important. In contrast, CK-666 has been reported to have fewer off-target effects on the microtubule network at effective concentrations.
Experimental Protocols
The following are generalized protocols for two common assays used to assess the potency of Arp2/3 complex inhibitors.
Pyrene-Actin Polymerization Assay
This in vitro assay measures the rate of actin polymerization by monitoring the fluorescence of pyrene-labeled actin monomers, which increases upon their incorporation into a polymer.
-
Reagent Preparation:
-
Prepare a stock solution of G-actin, with a percentage (e.g., 5-10%) labeled with pyrene.
-
Prepare a reaction buffer (e.g., KMEI: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM imidazole, pH 7.0).
-
Prepare stock solutions of purified Arp2/3 complex and the inhibitor (this compound or CK-666) at various concentrations.
-
-
Assay Procedure:
-
In a fluorometer cuvette, combine the reaction buffer, Arp2/3 complex, and the inhibitor at the desired concentrations.
-
Initiate the reaction by adding the pyrene-labeled G-actin.
-
Monitor the increase in fluorescence over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
-
Data Analysis:
-
Determine the maximum rate of polymerization for each inhibitor concentration.
-
Plot the polymerization rate as a function of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Listeria Comet Tail Assay
This cell-based assay assesses the ability of the intracellular bacterium Listeria monocytogenes to form actin "comet tails," which are essential for its motility and are dependent on host cell Arp2/3 complex activity.
-
Cell Culture and Infection:
-
Culture a suitable host cell line (e.g., SKOV3, PtK2) to an appropriate confluency.
-
Infect the cells with Listeria monocytogenes.
-
-
Inhibitor Treatment:
-
After a period of infection to allow for bacterial entry and initiation of actin-based motility, treat the cells with various concentrations of the inhibitor (this compound or CK-666) or a vehicle control (e.g., DMSO).
-
-
Fixation and Staining:
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cells and stain for F-actin using fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) and for the bacteria using a specific antibody.
-
-
Microscopy and Analysis:
-
Visualize the cells using fluorescence microscopy.
-
Quantify the percentage of bacteria associated with actin comet tails for each inhibitor concentration.
-
Plot the percentage of comet tail-positive bacteria as a function of inhibitor concentration to determine the IC50.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for comparing the potency of this compound and CK-666.
Conclusion
Both this compound and CK-666 are valuable tools for studying the function of the Arp2/3 complex. The choice between them will depend on the specific experimental context.
-
CK-666 appears to be a more specific inhibitor of the Arp2/3 complex with a generally higher potency, particularly against the human complex, and fewer reported off-target effects on the microtubule cytoskeleton. This makes it a suitable choice for a wide range of cellular studies.
-
This compound is also an effective Arp2/3 inhibitor but its potential to disrupt microtubule assembly should be carefully considered and controlled for in experimental design. Its inactivity against the yeast Arp2/3 complex can also be a useful experimental feature for comparative studies.
Researchers should carefully consider the species of Arp2/3 complex being studied, the cellular context, and potential off-target effects when selecting the most appropriate inhibitor for their experiments.
Validating Arp2/3 Complex Inhibition: A Comparative Guide to CK-548 and Arp2/3 Subunit siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of the Arp2/3 complex: the use of the chemical inhibitor CK-548 and the genetic approach of siRNA-mediated knockdown of Arp2/3 subunits. The objective is to offer a clear, data-driven comparison to aid in experimental design and interpretation.
The Arp2/3 complex is a crucial regulator of actin polymerization, playing a fundamental role in processes such as cell migration, lamellipodia formation, and intracellular motility.[1][2] Understanding its function is paramount in various research areas, including cancer biology, immunology, and neurobiology. Both chemical inhibition and genetic knockdown are powerful tools for this purpose, each with its own set of advantages and limitations. This guide will delve into a direct comparison of their performance, supported by experimental data and detailed protocols.
Quantitative Comparison of Phenotypic Effects
The following tables summarize quantitative data from various studies, comparing the effects of Arp2/3 chemical inhibitors (including this compound and its more potent analog, CK-666) and siRNA-mediated knockdown of Arp2/3 subunits on key cellular processes. It is important to note that the data are collated from different studies and experimental systems; therefore, direct comparisons should be made with caution.
Table 1: Effects on Cell Migration
| Method | Target | Cell Line | Assay | Result | Reference |
| siRNA Knockdown | ARPC4 | Pancreatic Cancer Cell Lines (Hs700T, HPAFII) | Transwell Migration | 50-68% decrease in cell migration | [3] |
| siRNA Knockdown | Arp3 | Rat2 Fibroblasts | Wound Healing | ~35% reduction in cell migration after 65-70% protein silencing | [4] |
| Chemical Inhibition | Arp2/3 Complex | IA32 Fibroblasts | Random Cell Migration | Significant reduction in cell migration speed with 100 µM CK-666 | [2] |
Table 2: Effects on Lamellipodia Formation
| Method | Target | Cell Line | Assay | Result | Reference |
| Chemical Inhibition | Arp2/3 Complex | B16-F1 Melanoma | Immunofluorescence | Almost complete blockage of lamellipodium formation with 100 µM CK-666 | [5] |
| Chemical Inhibition | Arp2/3 Complex | Human Pluripotent Stem Cells | Immunofluorescence | Loss of cortactin-decorated actin cortex, indicating loss of lamellipodia, with CK-666 treatment | [6] |
| siRNA Knockdown | Arp2 | Chicken Embryo Fibroblasts | Phase Contrast Microscopy | Altered cell morphology and reduced protrusions | [1] |
Experimental Protocols
To ensure reproducibility and aid in the selection of the appropriate methodology, detailed protocols for a wound healing assay comparing this compound treatment and Arp2/3 subunit siRNA knockdown are provided below.
Protocol 1: Wound Healing Assay with this compound Treatment
-
Cell Seeding: Plate fibroblasts (e.g., Rat2) in a 6-well plate and grow to 90-100% confluency.
-
Wound Creation: Create a uniform scratch in the cell monolayer using a sterile p200 pipette tip.
-
Wash: Gently wash the cells twice with phosphate-buffered saline (PBS) to remove detached cells.
-
Inhibitor Treatment: Add complete medium containing the desired concentration of this compound (e.g., 50-100 µM) or a DMSO vehicle control.
-
Imaging (Time 0): Immediately acquire images of the wound at multiple predefined locations using a phase-contrast microscope.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Imaging (Time X): Acquire images at the same predefined locations at regular intervals (e.g., every 4-6 hours) for up to 24 hours.
-
Data Analysis: Measure the width of the wound at each time point. Calculate the percentage of wound closure relative to the initial wound area.
Protocol 2: Wound Healing Assay with Arp2/3 Subunit siRNA Knockdown
-
siRNA Transfection (Day 1):
-
Prepare two mixtures in serum-free medium (e.g., Opti-MEM).
-
Mixture A: siRNA targeting an Arp2/3 subunit (e.g., Arp3) and a non-targeting control siRNA.
-
Mixture B: A transfection reagent (e.g., Lipofectamine RNAiMAX).
-
-
Combine the two mixtures and incubate at room temperature for 15-20 minutes.
-
Add the siRNA-lipid complex to fibroblasts plated at 50-70% confluency.
-
Incubate for 4-6 hours, then replace with complete medium.
-
-
Incubation for Knockdown (Day 2-3): Incubate the cells for 48-72 hours to allow for protein knockdown.
-
Verification of Knockdown (Optional but Recommended):
-
Lyse a parallel set of cells and perform Western blotting using an antibody against the targeted Arp2/3 subunit to confirm knockdown efficiency.
-
-
Wound Healing Assay (Day 4):
-
Once cells reach 90-100% confluency, perform the wound healing assay as described in Protocol 1 (steps 2-8), using complete medium without the inhibitor.
-
Protocol 3: Western Blotting for Verification of siRNA Knockdown
-
Cell Lysis: Lyse the siRNA-treated and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the targeted Arp2/3 subunit (e.g., anti-Arp3) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of protein knockdown.
Visualizing Workflows and Pathways
To further clarify the experimental logic and biological context, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparing this compound and Arp2/3 siRNA.
Caption: Arp2/3 complex signaling pathway in actin nucleation.
Caption: Logic of validating chemical inhibitor results with siRNA.
Discussion and Recommendations
Specificity and Off-Target Effects: A significant advantage of siRNA knockdown is its high specificity for the target mRNA, leading to the depletion of a single protein. This minimizes the risk of off-target effects. In contrast, chemical inhibitors like this compound can have off-target activities. For instance, studies have shown that this compound and its analog CK-869 can directly suppress microtubule assembly, independent of their effects on the actin cytoskeleton.[7] This is a critical consideration when interpreting phenotypic data.
Temporal Control: Chemical inhibitors offer excellent temporal control. Their effects are rapid upon addition and can often be reversed by washing out the compound. This is advantageous for studying dynamic cellular processes. siRNA-mediated knockdown, on the other hand, requires 48-72 hours to achieve significant protein depletion, and its effects are not readily reversible. This longer timeframe can also lead to compensatory mechanisms within the cell.
Completeness of Inhibition: Chemical inhibitors can achieve a high degree of acute inhibition of protein function. The effectiveness of siRNA knockdown can vary depending on transfection efficiency and protein turnover rates, and it rarely results in a complete knockout of the target protein.
Both this compound and Arp2/3 subunit siRNA knockdown are valuable tools for dissecting the function of the Arp2/3 complex. The choice of method should be guided by the specific research question.
-
For studying the acute roles of the Arp2/3 complex in dynamic processes, the rapid and reversible nature of this compound is advantageous, though potential off-target effects on microtubules must be considered and controlled for.
-
For long-term studies or when high specificity is paramount, siRNA-mediated knockdown is the preferred method.
By understanding the strengths and weaknesses of each approach and utilizing them in a complementary manner, researchers can gain a more complete and accurate understanding of the multifaceted roles of the Arp2/3 complex in cellular function.
References
- 1. Mis-localization of Arp2 mRNA impairs persistence of directional cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arp2/3 complex is critical for lamellipodia and organization of cell-matrix adhesion but dispensable for fibroblast chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Triterpenoids Target the Arp2/3 Complex and Inhibit Branched Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Use of this compound and CK-869 as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Arp2/3 Complex Inhibition: The Crucial Role of the Inactive Analog CK-689 in Confirming CK-548 Specificity
CK-548 is a known inhibitor of the Arp2/3 complex, a key protein assembly that nucleates the formation of branched actin filaments.[1][2][3] It functions by inserting into the hydrophobic core of the Arp3 subunit, which alters its conformation and inhibits its activity.[1] While effective, the potential for off-target effects with any small molecule inhibitor necessitates the use of rigorous controls. A 2018 study revealed that this compound and its more potent analog, CK-869, can directly suppress microtubule assembly, an off-target effect that could confound experimental results.[4]
The Principle of Using an Inactive Analog
An ideal inactive analog shares a similar chemical structure with the active compound but does not interact with the intended biological target. By treating cells or biochemical assays with the inactive analog at the same concentration as the active compound, researchers can distinguish the specific effects of target inhibition from non-specific or off-target effects of the chemical scaffold. Any cellular response observed with this compound but not with CK-689 can be more confidently attributed to the inhibition of the Arp2/3 complex.
Comparative Data: CK-666 vs. Inactive Control CK-689
The following table summarizes experimental data from studies using the Arp2/3 inhibitor CK-666 and its inactive control, CK-689. This data serves as an exemplar for the type of validation that should be performed when using this compound.
| Experiment | Active Compound (CK-666) | Inactive Control (CK-689) | Outcome Measure | Reference |
| Listeria Actin Comet Tail Formation | Concentration-dependent decrease in mean actin fluorescence around Listeria. | No significant effect on mean actin fluorescence around Listeria. | Mean Actin Fluorescence (Arbitrary Units) | [1] |
| Lamellipodia Formation in M-1 Cells | Significant reduction in the number of cells with lamellipodia (up to 90% decrease). | No significant effect on lamellipodia formation compared to control. | Percentage of Cells with Lamellipodia | |
| In Vitro Actin Polymerization | Dose-dependent inhibition of Arp2/3-mediated actin polymerization. | No inhibition of Arp2/3-mediated actin polymerization. | Maximum Polymerization Rate (nM/s) | |
| DNA Double-Strand Break (DSB) Mobility | Significantly reduced mobility of RAD52 and RPA foci. | No significant alteration in the movement of RAD52 and RPA foci compared to DMSO control. | Mean Squared Displacement (MSD) | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparative data table. These protocols can be adapted for the validation of this compound's effects using CK-689 as a negative control.
Listeria Motility Assay in Infected Cells
This assay is used to assess the impact of Arp2/3 inhibition on actin-based motility.
-
Cell Culture and Infection: SKOV3 cells are seeded onto coverslips and infected with Listeria monocytogenes.
-
Compound Treatment: Infected cells are treated with varying concentrations of the active inhibitor (e.g., this compound) or the inactive control (CK-689) for a specified duration (e.g., 60 minutes). A DMSO control is also included.
-
Fixation and Staining: Cells are fixed, permeabilized, and stained to visualize Listeria (e.g., with anti-Listeria antibody) and F-actin (e.g., with fluorescently-labeled phalloidin).
-
Microscopy and Analysis: Images are acquired using fluorescence microscopy. The mean fluorescence intensity of actin around each bacterium is quantified to assess the extent of comet tail formation.
Lamellipodia Formation Assay
This assay evaluates the effect of Arp2/3 inhibition on the formation of lamellipodia, which are actin-rich protrusions at the leading edge of migrating cells.
-
Cell Culture: M-1 cells are cultured on a suitable substrate.
-
Compound Treatment: Cells are treated with the active inhibitor, inactive control, or DMSO for a defined period (e.g., 2 hours).
-
Fixation and Staining: Cells are fixed and stained with a fluorescent phalloidin conjugate to visualize the F-actin cytoskeleton.
-
Microscopy and Quantification: The percentage of cells exhibiting clear lamellipodial structures is determined by examining a large population of cells under a fluorescence microscope.
In Vitro Actin Polymerization Assay
This biochemical assay directly measures the effect of inhibitors on Arp2/3-mediated actin polymerization.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified Arp2/3 complex, a nucleation-promoting factor (e.g., N-WASP VCA domain), and pyrene-labeled actin monomers. The fluorescence of pyrene-actin increases significantly upon its incorporation into a polymer.
-
Inhibitor Addition: The active inhibitor or inactive control is added to the reaction mixture at various concentrations.
-
Fluorescence Monitoring: The polymerization of actin is initiated (e.g., by adding ATP/MgCl2) and the increase in pyrene fluorescence is monitored over time using a fluorometer.
-
Data Analysis: The maximum rate of polymerization is calculated from the slope of the fluorescence curve.
Visualizing the Experimental Logic and Pathways
Conclusion
To ensure the scientific rigor of studies utilizing the Arp2/3 inhibitor this compound, it is critical to employ an appropriate negative control to validate the specificity of its effects. The inactive analog CK-689, while primarily documented as a control for CK-666, represents the gold standard for this purpose due to its structural similarity and lack of biological activity against the Arp2/3 complex. Given the known off-target effects of this compound on microtubule dynamics, the use of CK-689 is not just recommended but essential for accurately attributing observed cellular phenomena to the inhibition of Arp2/3-mediated actin polymerization. Researchers are strongly encouraged to incorporate this vital control in their experimental designs to generate robust and reliable data.
References
- 1. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Arp2/3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Use of this compound and CK-869 as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Arp2/3 Complex Inhibitors: CK-548 and CK-636
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used small molecule inhibitors of the Actin-Related Protein 2/3 (Arp2/3) complex: CK-548 and CK-636. The Arp2/3 complex is a crucial mediator of actin polymerization, playing a pivotal role in the formation of branched actin networks that drive various cellular processes, including cell migration, endocytosis, and pathogen motility. Understanding the distinct properties of these inhibitors is essential for their effective application in research and drug development.
Executive Summary
This compound and CK-636 are both inhibitors of the Arp2/3 complex but exhibit different mechanisms of action, potencies, and specificities. CK-636 acts by binding to a site between Arp2 and Arp3, preventing the conformational change required for activation. In contrast, this compound inserts into a hydrophobic pocket within the Arp3 subunit, inducing a conformational change that inhibits its function. While both compounds effectively inhibit Arp2/3-dependent processes in vitro and in cells, their efficacy can vary depending on the specific Arp2/3 complex isoform and the cellular context. A significant consideration is the off-target effect of this compound on microtubule assembly, a property not reported for CK-636.
Data Presentation
Table 1: In Vitro Inhibition of Arp2/3 Complex
| Compound | Target Species | IC50 (µM) | Reference |
| CK-636 | Human | 4 | [1] |
| Bovine | 32 | [1] | |
| Fission Yeast | 24 | [1] | |
| This compound | Bovine | 11 | [1] |
Table 2: Cellular Activity of this compound and CK-636
| Assay | Cell Line | Compound | IC50 (µM) | Reference |
| Listeria monocytogenes comet tail formation | SKOV3 | CK-636 | 22 | [1] |
| This compound | 31 | [1] | ||
| Podosome Formation | THP-1 | CK-636 | ~50-100 (qualitative) | [2] |
| This compound | ~50-100 (qualitative) | [2] |
Mechanism of Action
This compound and CK-636 inhibit the Arp2/3 complex through distinct molecular interactions, leading to the suppression of branched actin nucleation.
CK-636: Stabilizing the Inactive Conformation
CK-636 binds to a pocket at the interface of the Arp2 and Arp3 subunits.[1] This binding event is thought to lock the complex in its inactive conformation, preventing the necessary conformational changes that bring Arp2 and Arp3 into proximity to mimic an actin dimer, which is the crucial step for nucleating a new actin filament.[1]
This compound: Allosteric Inhibition via Arp3
This compound inserts into a hydrophobic pocket within the Arp3 subunit.[1] This interaction induces a conformational change in Arp3 that allosterically inhibits the nucleation activity of the complex.[1] This mechanism is distinct from that of CK-636 as it does not directly block the Arp2-Arp3 interface.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Arp2/3 signaling pathway in cell migration and a general workflow for evaluating Arp2/3 inhibitors.
Caption: Arp2/3 signaling pathway in cell migration.
Caption: Experimental workflow for inhibitor comparison.
Off-Target Effects: A Critical Distinction
A crucial difference between this compound and CK-636 lies in their off-target effects. Studies have shown that this compound and its more potent analog, CK-869, can directly suppress microtubule (MT) assembly in vitro and in vivo, independent of the actin cytoskeleton.[3][4] This effect was observed at concentrations commonly used to inhibit the Arp2/3 complex and resulted in a significant decrease in microtubule networks within cells.[3][4] In contrast, CK-636 and its analog CK-666 did not exhibit this microtubule-disrupting activity.[3] This finding highlights the importance of using appropriate controls and considering potential off-target effects when interpreting data obtained with this compound.
Experimental Protocols
Pyrene-Actin Polymerization Assay
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin monomers as they incorporate into filaments.
Materials:
-
Purified Arp2/3 complex
-
Purified VCA domain of N-WASP (or other nucleation promoting factor)
-
Monomeric actin (unlabeled and pyrene-labeled)
-
G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)
-
10x Polymerization Buffer (KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)
-
This compound and CK-636 stock solutions in DMSO
-
DMSO (control)
-
Fluorometer with excitation at 365 nm and emission at 407 nm
Procedure:
-
Prepare a master mix of monomeric actin (e.g., 4 µM final concentration) with 5-10% pyrene-labeled actin in G-buffer on ice.
-
In a 96-well black plate, add the desired concentration of this compound, CK-636, or DMSO control.
-
Add the purified Arp2/3 complex (e.g., 10-50 nM final concentration) and the VCA domain of N-WASP (e.g., 100-500 nM final concentration) to the wells.
-
Initiate the polymerization reaction by adding the actin master mix and 1/10th volume of 10x Polymerization Buffer to each well.
-
Immediately place the plate in the fluorometer and record the fluorescence intensity every 30-60 seconds for 30-60 minutes.
-
The rate of polymerization is determined from the slope of the fluorescence curve during the initial phase of polymerization.
Listeria monocytogenes Comet Tail Assay
This cell-based assay assesses the ability of the intracellular bacterium Listeria monocytogenes to form actin "comet tails" that propel its movement within the host cell cytoplasm, a process dependent on the host Arp2/3 complex.
Materials:
-
SKOV3 human ovarian carcinoma cells
-
Listeria monocytogenes (a strain that forms robust comet tails)
-
Culture medium (e.g., McCoy's 5A with 10% FBS)
-
Gentamicin
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 568)
-
DAPI
-
This compound and CK-636 stock solutions in DMSO
-
DMSO (control)
-
Fluorescence microscope
Procedure:
-
Seed SKOV3 cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Infect the cells with Listeria monocytogenes at a multiplicity of infection (MOI) of 50-100 for 1 hour.
-
Wash the cells with PBS and replace the medium with fresh medium containing gentamicin (to kill extracellular bacteria) and the desired concentrations of this compound, CK-636, or DMSO.
-
Incubate for 4-6 hours to allow for comet tail formation.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain the actin filaments with fluorescently labeled phalloidin and the bacterial and host cell nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of bacteria associated with actin comet tails in each treatment group.
Podosome Formation Assay
Podosomes are actin-rich adhesive structures involved in cell adhesion and migration, and their formation is dependent on the Arp2/3 complex. This assay evaluates the effect of inhibitors on podosome formation in susceptible cells like the human monocytic cell line THP-1.[2][5]
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Fibronectin-coated coverslips
-
This compound and CK-636 stock solutions in DMSO
-
DMSO (control)
-
Phalloidin conjugated to a fluorescent dye
-
Antibody against a podosome ring protein (e.g., vinculin) and a corresponding secondary antibody
-
Fluorescence microscope
Procedure:
-
Differentiate THP-1 cells into a macrophage-like state by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.
-
Seed the differentiated THP-1 cells onto fibronectin-coated coverslips.
-
Treat the cells with various concentrations of this compound, CK-636, or DMSO for 1-2 hours.
-
Fix, permeabilize, and stain the cells for F-actin (phalloidin) and a podosome ring component (e.g., vinculin).
-
Image the cells using a fluorescence microscope.
-
Quantify the number and morphology of podosomes per cell in each treatment condition. Podosomes are identified by their characteristic structure of an F-actin core surrounded by a ring of adhesion proteins.
Conclusion
This compound and CK-636 are valuable tools for studying Arp2/3 complex-mediated processes. Their distinct mechanisms of action provide complementary approaches to inhibiting this essential cellular machine. However, researchers must be mindful of their differing potencies across species and the significant off-target effect of this compound on microtubules. The choice of inhibitor should be guided by the specific experimental system and the need to control for potential confounding factors. The detailed protocols provided in this guide offer a starting point for the rigorous comparative evaluation of these and other Arp2/3 complex inhibitors.
References
- 1. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role and mechanism of actin-related protein 2/3 complex signaling in cancer invasion and metastasis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of this compound and CK-869 as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Podosome assembly is controlled by the GTPase ARF1 and its nucleotide exchange factor ARNO - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Inhibition of Arp2/3: A Comparative Guide to Alternatives for CK-548
For researchers, scientists, and drug development professionals, the specific and potent inhibition of the Arp2/3 complex is crucial for dissecting its role in cellular processes and for developing novel therapeutic strategies. While CK-548 has been a valuable tool, a nuanced understanding of its alternatives is essential for robust experimental design and interpretation. This guide provides a comprehensive comparison of key small molecule inhibitors of the Arp2/3 complex, focusing on their performance, mechanisms, and supporting experimental data.
The Arp2/3 complex is a key mediator of branched actin network formation, playing a pivotal role in cell migration, endocytosis, and pathogen motility. The development of small molecule inhibitors has provided researchers with powerful tools to probe these functions. This guide will delve into the characteristics of prominent Arp2/3 inhibitors, offering a comparative analysis to aid in the selection of the most appropriate compound for specific research needs.
Performance Comparison of Arp2/3 Inhibitors
The efficacy of Arp2/3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which varies depending on the specific inhibitor and the source of the Arp2/3 complex. The following table summarizes the reported IC50 values for common Arp2/3 inhibitors.
| Inhibitor | Target Arp2/3 Complex | IC50 (µM) | Key Characteristics |
| This compound | Bovine Brain | 11[1][2] | Binds to a hydrophobic pocket on Arp3, allosterically inhibiting the complex.[3] Known to have off-target effects on microtubule assembly.[4] |
| CK-666 | Human | 4[1] | Binds to a pocket between Arp2 and Arp3, stabilizing the inactive conformation.[3] Generally considered more specific than this compound/CK-869. |
| Bovine Thymus | 17[1][5] | ||
| S. pombe | 5[1][5] | ||
| ArpC1A/C5L-containing human iso-complex | 19.9[6] | Differentially inhibits Arp2/3 iso-complexes.[7][8] | |
| CK-869 | Bovine Brain | 11[1] | Structurally related to this compound with a similar mechanism of action.[3] Also exhibits off-target effects on microtubules.[4] Generally more potent in cellular assays than CK-666.[7][9] |
| ArpC1A/C5L-containing human iso-complex | 0.86[6] | More effective against ArpC1A-containing complexes.[6] | |
| ArpC1B/C5L-containing human iso-complex | 3.55[6] | ||
| CK-636 | Human | 4[10] | An analog of CK-666.[1] |
| Bovine Brain | 32[1][10] | ||
| S. pombe | 24[1][10] | ||
| Wiskostatin | N-WASP-mediated actin polymerization | ~10 | Indirectly inhibits Arp2/3 by stabilizing the autoinhibited conformation of N-WASP.[10] Also inhibits dynamin and clathrin-mediated endocytosis.[10] |
Note: IC50 values can vary between studies due to differences in experimental conditions. Researchers should consider these values as a guide and perform their own dose-response experiments.
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is essential to visualize the Arp2/3 signaling pathway and the experimental workflows used to assess their activity.
References
- 1. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecules CK-666 and CK-869 inhibit actin-related protein 2/3 complex by blocking an activating conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of this compound and CK-869 as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. CK-666 and CK-869 differentially inhibit Arp2/3 iso-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. embopress.org [embopress.org]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
Cross-Validation of CK-548 Findings with Genetic Approaches: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor CK-548 with genetic approaches for studying the function of the Actin-Related Protein 2/3 (Arp2/3) complex. This guide summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound and the Arp2/3 Complex
This compound is a small molecule inhibitor of the Arp2/3 complex, a key protein complex that plays a crucial role in the nucleation of branched actin filaments.[1][2] This process is fundamental to various cellular functions, including cell migration, lamellipodia formation, and endocytosis. This compound exerts its inhibitory effect by inserting into a hydrophobic pocket in the Arp3 subunit, which alters its conformation and prevents the complex from adopting its active state.[2][3] The half-maximal inhibitory concentration (IC50) for this compound's inhibition of the Arp2/3 complex is approximately 11 μM.[2][3]
Genetic approaches, such as RNA interference (siRNA and shRNA) and CRISPR/Cas9-mediated gene editing, provide alternative and often more specific methods for studying protein function. By reducing or eliminating the expression of specific subunits of the Arp2/3 complex, researchers can investigate its role in cellular processes and validate the findings obtained with pharmacological inhibitors like this compound.
Comparative Analysis of Phenotypic Outcomes
The primary cellular process influenced by the Arp2/3 complex is cell motility. Both pharmacological inhibition with this compound and genetic knockdown or knockout of Arp2/3 subunits have been shown to impact cell migration, though the specific outcomes can vary depending on the cell type and experimental conditions.
Effects on Cell Migration and Lamellipodia Formation
Studies using this compound and its more potent analog, CK-869, have demonstrated a reduction in the formation of actin filament comet tails by Listeria in infected cells and a decrease in the formation of podosomes, which are actin-rich adhesive structures.[2] In murine kidney collecting duct cells, inhibition of the Arp2/3 complex with CK-666 and CK-869 led to a significant reduction in cell motility and lamellipodia formation.[4]
Genetic studies largely corroborate these findings. Fibroblasts with a genetic disruption of the ARPC3 gene, a subunit of the Arp2/3 complex, were unable to form lamellipodia and exhibited a significant defect in persistent directional migration.[5] Similarly, siRNA-mediated silencing of various Arp2/3 complex subunits in pancreatic cancer cells resulted in a reduced cell migration capacity.[6] Down-regulation of ARP2 and ARP3 using siRNA in human cell lines also led to reduced cell proliferation and migration.[7]
However, some studies report nuances in the role of the Arp2/3 complex in cell migration. For instance, in certain contexts, the loss of Arp2/3 function has been reported to have no effect on or even increase migration speed, highlighting the complexity of cellular motility and the potential for compensatory mechanisms.[8][9]
| Parameter | Pharmacological Inhibition (this compound/CK-869) | Genetic Perturbation (siRNA/CRISPR of Arp2/3 subunits) | References |
| Cell Migration | Generally decreased | Generally decreased, but can be context-dependent | [2][4],[5][6][7] |
| Lamellipodia Formation | Reduced or absent | Reduced or absent | [4],[5] |
| Podosome Formation | Reduced | Not explicitly detailed in provided search results | [2] |
| Directional Persistence | Not explicitly detailed in provided search results | Decreased | [5] |
Potential Off-Target Effects of this compound
An important consideration when using pharmacological inhibitors is the potential for off-target effects. Research has indicated that this compound and its analog CK-869 can directly suppress microtubule assembly, independent of their effects on the actin cytoskeleton.[10] This finding suggests that some of the cellular phenotypes observed with these inhibitors may not be solely attributable to the inhibition of the Arp2/3 complex. Therefore, cross-validation with genetic approaches is crucial to confirm that the observed effects are indeed a consequence of Arp2/3 complex inhibition.
Signaling Pathway and Experimental Workflows
The Arp2/3 complex is activated by Nucleation Promoting Factors (NPFs), such as members of the Wiskott-Aldrich syndrome protein (WASP) family, which are in turn regulated by upstream signaling molecules like the Rho GTPase Rac.
The experimental workflows for investigating Arp2/3 complex function using this compound and genetic methods follow distinct paths but converge on the analysis of cellular phenotypes.
Experimental Protocols
Pharmacological Inhibition with this compound
-
Cell Culture: Plate cells of interest at a desired density in appropriate culture vessels and allow them to adhere and grow.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 10-100 μM). A vehicle control (medium with the same concentration of solvent) should be prepared in parallel.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period, which may range from minutes to hours, depending on the specific experiment.
-
Phenotypic Analysis: Analyze the cells using appropriate assays, such as live-cell imaging for migration analysis, immunofluorescence staining for actin cytoskeleton visualization, or a wound-healing assay.
Genetic Knockdown of Arp2/3 Subunits using siRNA
-
Cell Culture: Plate cells to achieve a specific confluency (typically 30-50%) at the time of transfection.
-
siRNA Preparation: Reconstitute lyophilized siRNA targeting a specific Arp2/3 subunit (e.g., ARPC2, ARP3) and a non-targeting control siRNA according to the manufacturer's instructions to create stock solutions.
-
Transfection: Prepare transfection complexes by mixing the siRNA with a suitable transfection reagent in serum-free medium. After a short incubation, add the complexes to the cells in complete medium.
-
Incubation for Knockdown: Incubate the cells for 48-72 hours to allow for the degradation of the target mRNA and protein.
-
Validation of Knockdown: Harvest a subset of the cells to validate the knockdown efficiency at the protein level using Western blotting or at the mRNA level using qRT-PCR.
-
Phenotypic Analysis: Use the remaining cells for phenotypic assays, such as migration assays, as described for the pharmacological approach.
Conclusion
However, the potential for off-target effects of this compound, such as the disruption of microtubule dynamics, underscores the importance of using genetic approaches as a complementary and validating methodology. By comparing the results from both pharmacological and genetic perturbations, researchers can more confidently attribute cellular phenotypes to the specific function of the Arp2/3 complex. This integrated approach is essential for the rigorous investigation of cellular mechanisms and the validation of potential drug targets.
References
- 1. Function and regulation of the Arp2/3 complex during cell migration in diverse environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 [frontiersin.org]
- 4. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Arp2/3 complex is required for lamellipodia extension and directional fibroblast cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suppressive action of miRNAs to ARP2/3 complex reduces cell migration and proliferation via RAC isoforms in Hirschsprung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. The Arp2/3 complex enhances cell migration on elastic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of this compound and CK-869 as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
CK-548 in the Landscape of Actin Polymerization Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of actin polymerization is fundamental to a vast array of cellular processes, from motility and morphogenesis to intracellular transport. The ability to precisely dissect these processes hinges on the availability of specific and well-characterized inhibitors. CK-548, a small molecule inhibitor of the Arp2/3 complex, has emerged as a valuable tool in this endeavor. This guide provides an objective comparison of this compound with other prominent actin polymerization inhibitors, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their specific scientific questions.
Quantitative Comparison of Actin Polymerization Inhibitors
The potency of various actin polymerization inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. The following table summarizes the IC50 values for this compound and other widely used inhibitors across different experimental systems.
| Inhibitor | Target/Mechanism | Organism/System | Assay | IC50 | Reference |
| This compound | Arp2/3 complex (binds Arp3) | Bovine Brain | Pyrene-actin polymerization | 11 µM | [1] |
| Human | Listeria motility in SKOV3 cells | 31 µM | [1] | ||
| CK-666 | Arp2/3 complex (binds between Arp2/Arp3) | Human | Pyrene-actin polymerization | 4 µM | [1] |
| Bovine Brain | Pyrene-actin polymerization | 17 µM | [1] | ||
| Fission Yeast (S. pombe) | Pyrene-actin polymerization | 5 µM | [1] | ||
| CK-636 | Arp2/3 complex (binds between Arp2/Arp3) | Human | Pyrene-actin polymerization | 4 µM | [1] |
| Bovine Brain | Pyrene-actin polymerization | 32 µM | [1] | ||
| Fission Yeast (S. pombe) | Pyrene-actin polymerization | 24 µM | [1] | ||
| Latrunculin A | G-actin sequestration | Hamster Fibroblasts (NIL8) | Cellular morphology change | ~0.03 µg/mL (~0.07 µM) | [2] |
| Cytochalasin D | F-actin barbed end capping | Hamster Fibroblasts (NIL8) | Cellular morphology change | ~0.03 µg/mL (~0.06 µM) | [2] |
| Rabbit Muscle Actin | Inhibition of polymerization | Substoichiometric concentrations inhibit | [3] |
Mechanisms of Action and Signaling Pathways
Actin polymerization is a tightly regulated process involving a multitude of proteins. Different inhibitors achieve their effects by targeting distinct components of this machinery.
Arp2/3 Complex Inhibitors: this compound, CK-666, and CK-636
The Arp2/3 complex is a key nucleator of branched actin filaments, crucial for the formation of lamellipodia and other protrusive structures. This compound belongs to a class of inhibitors that directly target this complex.
-
This compound and its analog CK-869 function by inserting into a hydrophobic pocket within the Arp3 subunit of the complex. This binding event is thought to alter the conformation of Arp3, thereby preventing the conformational changes necessary for the initiation of a new actin filament.[1]
-
CK-666 and its precursor CK-636 represent another class of Arp2/3 inhibitors. They bind at the interface between the Arp2 and Arp3 subunits, effectively locking the complex in an inactive conformation and preventing the "short-pitch" conformation required for nucleation.[4]
It is important to note a key off-target effect reported for This compound and CK-869 , which have been shown to directly suppress microtubule assembly, a critical consideration when interpreting cellular phenotypes.
Below is a diagram illustrating the distinct binding sites of these two classes of Arp2/3 inhibitors.
Caption: Binding sites of this compound and CK-666 on the Arp2/3 complex.
The activation of the Arp2/3 complex is a downstream event of various signaling pathways, often initiated by extracellular cues. These pathways converge on Nucleation Promoting Factors (NPFs) like N-WASP and WAVE, which directly activate the Arp2/3 complex.
Caption: A simplified signaling pathway leading to Arp2/3 complex activation.
Other Classes of Actin Polymerization Inhibitors
For a comprehensive comparison, it is essential to consider inhibitors that target different aspects of actin dynamics.
-
Latrunculins (e.g., Latrunculin A): These marine sponge-derived toxins act by sequestering globular actin (G-actin) monomers, thereby preventing their incorporation into growing filaments. This leads to a net depolymerization of existing actin filaments.[2]
-
Cytochalasins (e.g., Cytochalasin D): This family of fungal metabolites binds to the barbed (+) end of filamentous actin (F-actin), preventing both the association and dissociation of actin monomers at this fast-growing end. This "capping" activity effectively inhibits filament elongation.[3]
Experimental Protocols
Reproducible and well-controlled experiments are the cornerstone of scientific research. This section provides detailed methodologies for key assays used to characterize and compare actin polymerization inhibitors.
Pyrene-Actin Polymerization Assay
This in vitro assay is a widely used method to monitor the kinetics of actin polymerization in real-time. It relies on the fluorescence properties of pyrene-labeled actin, whose fluorescence intensity increases significantly upon incorporation into a filament.
Materials:
-
Pyrene-labeled G-actin and unlabeled G-actin
-
Polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl, pH 7.0)
-
Arp2/3 complex
-
Nucleation Promoting Factor (e.g., N-WASP VCA domain)
-
Inhibitor stock solutions (e.g., this compound in DMSO)
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm
Procedure:
-
Prepare G-actin: Thaw and clarify G-actin (a mixture of labeled and unlabeled actin, typically 5-10% labeled) by centrifugation at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to remove any aggregates. Keep on ice.
-
Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mixture containing the desired concentrations of Arp2/3 complex, NPF, and the inhibitor being tested.
-
Initiate Polymerization: To start the reaction, add the G-actin to the reaction mix and immediately transfer to a fluorometer cuvette.
-
Measure Fluorescence: Monitor the increase in pyrene fluorescence over time. The rate of polymerization can be determined from the slope of the fluorescence curve during the elongation phase.
-
Data Analysis: Plot fluorescence intensity versus time. To determine the IC50, perform the assay with a range of inhibitor concentrations and calculate the concentration at which the polymerization rate is reduced by 50%.
Caption: Workflow for the pyrene-actin polymerization assay.
Listeria monocytogenes Motility Assay (Comet Tail Assay)
This cell-based assay provides a functional readout of Arp2/3 complex activity in a physiological context. The bacterium Listeria monocytogenes hijacks the host cell's actin polymerization machinery to propel itself through the cytoplasm, forming characteristic "comet tails" of filamentous actin.
Materials:
-
Mammalian cell line (e.g., SKOV3, PtK2)
-
Listeria monocytogenes strain
-
Cell culture medium and supplements
-
Inhibitor stock solutions
-
Fluorescently labeled phalloidin (to stain F-actin)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Infection: Plate host cells on coverslips and allow them to adhere. Infect the cells with Listeria monocytogenes for a sufficient time to allow for bacterial entry and intracellular replication.
-
Inhibitor Treatment: Add the actin polymerization inhibitor at various concentrations to the infected cells and incubate for the desired time.
-
Fixation and Staining: Fix the cells with a suitable fixative (e.g., paraformaldehyde), permeabilize them (e.g., with Triton X-100), and stain for F-actin using fluorescently labeled phalloidin. Bacterial and host cell nuclei can also be stained.
-
Imaging and Analysis: Acquire fluorescence images of the cells. Quantify the percentage of bacteria associated with actin comet tails. The IC50 is the concentration of the inhibitor that reduces the percentage of comet tails by 50%.
Podosome Formation Assay
Podosomes are actin-rich adhesive structures involved in cell adhesion, migration, and matrix degradation. Their formation is dependent on the Arp2/3 complex, making them a good system to study the effects of inhibitors.
Materials:
-
Cells that form podosomes (e.g., macrophages, Src-transformed fibroblasts)
-
Cell culture medium and supplements
-
Inhibitor stock solutions
-
Fluorescently labeled phalloidin
-
Antibodies against podosome components (e.g., vinculin, cortactin)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate podosome-forming cells on a suitable substrate (e.g., glass coverslips). Treat the cells with the inhibitor at various concentrations for a defined period.
-
Fixation and Staining: Fix and permeabilize the cells. Stain for F-actin with fluorescent phalloidin and for other podosome markers using specific primary and fluorescently labeled secondary antibodies.
-
Imaging and Quantification: Acquire fluorescence images. Quantify the number of cells with podosomes and/or the number of podosomes per cell. The effect of the inhibitor can be assessed by comparing these parameters in treated versus untreated cells.
Conclusion
This compound is a valuable tool for the specific inhibition of the Arp2/3 complex, offering a distinct mechanism of action compared to the CK-666 class of inhibitors. Its utility in dissecting Arp2/3-dependent processes is clear from numerous studies. However, researchers must be cognizant of its potential off-target effects on microtubules and select appropriate controls. By understanding the specific mechanisms, potencies, and experimental considerations of this compound in comparison to other actin polymerization inhibitors like latrunculins and cytochalasins, scientists can make more informed decisions in designing experiments to unravel the complexities of the actin cytoskeleton. This guide provides a foundational framework for such comparative analysis, empowering researchers to advance our understanding of fundamental cellular processes.
References
Validating the Specificity of CK-548: A Comparative Guide for Researchers
For scientists and drug development professionals venturing into new model systems, the meticulous validation of chemical probes is paramount to ensure the reliability of experimental outcomes. This guide provides a comprehensive comparison of CK-548, a known inhibitor of the Arp2/3 complex, with a key alternative, CK-666. We present supporting experimental data, detailed protocols for specificity validation, and visual diagrams of the relevant signaling pathway and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor reported to target the actin-related protein 2/3 (Arp2/3) complex, a key regulator of actin cytoskeleton branching.[1][2][3] The Arp2/3 complex, when activated by nucleation-promoting factors (NPFs) such as Wiskott-Aldrich syndrome protein (WASP) and WASP-family verprolin-homologous protein (WAVE), nucleates new actin filaments from the sides of existing filaments, driving the formation of dendritic actin networks.[4][5][6][7] This process is fundamental to various cellular functions, including cell migration, endocytosis, and phagocytosis. This compound has been utilized in numerous studies to probe the roles of the Arp2/3 complex in these processes. However, emerging evidence highlights the critical need for careful specificity validation in any new experimental system.
Performance Comparison: this compound vs. CK-666
A critical aspect of utilizing any small molecule inhibitor is understanding its potency and potential off-target effects. This table summarizes the available quantitative data for this compound and a widely used alternative, CK-666.
| Parameter | This compound | CK-666 | Source |
| Primary Target | Arp2/3 complex | Arp2/3 complex | [1][2][3][8][9][10] |
| On-Target IC50 (Arp2/3 inhibition) | 11 µM (Bovine) | 4 µM (Human), 17 µM (Bovine), 5 µM (S. pombe), 12 µM (S. cerevisiae) | [1][2][8][9][10][11] |
| Known Off-Target Effects | Directly suppresses microtubule assembly | Not reported to directly suppress microtubule assembly at effective Arp2/3 inhibitory concentrations | [12] |
| Off-Target Activity (Microtubule Polymerization) | Significant suppression observed at concentrations used for Arp2/3 inhibition | No significant effect on microtubule network at concentrations up to 100 µM | [11][12] |
| Mechanism of Action (Arp2/3) | Inserts into a hydrophobic pocket on the Arp3 subunit, altering its conformation | Binds at the interface of Arp2 and Arp3, stabilizing the inactive conformation | [11][13][14][15] |
Visualizing the Cellular Context and Experimental Design
To aid in the conceptualization of this compound's mechanism and the validation process, the following diagrams illustrate the Arp2/3 signaling pathway and a recommended experimental workflow.
Experimental Protocols
To empirically validate the specificity of this compound, a combination of in vitro biochemical assays and cell-based imaging is recommended.
In Vitro Arp2/3 Complex-Mediated Actin Polymerization Assay
This assay directly measures the ability of this compound to inhibit the actin nucleation activity of the Arp2/3 complex.
Materials:
-
Purified Arp2/3 complex
-
Purified VCA domain of N-WASP (or other NPF)
-
Actin monomers (pyrene-labeled for fluorescence detection)
-
Polymerization buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP)
-
This compound and CK-666 (dissolved in DMSO)
-
DMSO (vehicle control)
-
96-well black plates
-
Fluorescence plate reader
Protocol:
-
Prepare a master mix containing all components except the inhibitors and actin. This includes Arp2/3 complex and the NPF in polymerization buffer.
-
Aliquot the master mix into the wells of a 96-well plate.
-
Add varying concentrations of this compound, CK-666, or DMSO vehicle control to the wells. Incubate for 10-15 minutes at room temperature.
-
Initiate the polymerization reaction by adding pyrene-labeled actin to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 25°C.
-
Measure the increase in pyrene fluorescence (Excitation: ~365 nm, Emission: ~407 nm) over time. The rate of fluorescence increase is proportional to the rate of actin polymerization.
-
Plot the initial rates of polymerization against the inhibitor concentration to determine the IC50 value.
In Vitro Microtubule Polymerization Assay
This assay assesses the direct effect of this compound on the polymerization of tubulin into microtubules.[16][17]
Materials:
-
Purified tubulin protein (>99% pure)
-
GTP solution
-
Microtubule polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
This compound and Nocodazole (positive control for microtubule depolymerization), dissolved in DMSO
-
DMSO (vehicle control)
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm
-
96-well clear plates
Protocol:
-
On ice, prepare a reaction mixture containing tubulin and GTP in microtubule polymerization buffer.
-
Add varying concentrations of this compound, Nocodazole, or DMSO vehicle control to the reaction mixtures.
-
Transfer the reaction mixtures to a pre-chilled 96-well plate.
-
Place the plate in the spectrophotometer and adjust the temperature to 37°C to initiate polymerization.
-
Monitor the increase in absorbance at 340 nm over time. An increase in absorbance indicates microtubule formation.
-
Compare the polymerization curves in the presence of this compound to the vehicle control and the Nocodazole control to determine if this compound inhibits microtubule polymerization.
Cellular Immunofluorescence Assay for Actin and Microtubule Cytoskeleton Integrity
This cell-based assay allows for the visualization of the effects of this compound on the actin and microtubule networks within the context of your specific model system.
Materials:
-
Your chosen cell line or primary cells cultured on coverslips
-
This compound, CK-666, and Nocodazole
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies: anti-alpha-tubulin and phalloidin conjugated to a fluorescent dye (for F-actin)
-
Fluorescently labeled secondary antibody (if using an unconjugated primary antibody for tubulin)
-
DAPI or Hoechst for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed your cells on coverslips and allow them to adhere and grow to the desired confluency.
-
Treat the cells with varying concentrations of this compound, CK-666 (as a control for specific Arp2/3 inhibition), Nocodazole (as a positive control for microtubule disruption), and a DMSO vehicle control for an appropriate duration.
-
After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with 1% BSA.
-
Incubate the cells with the primary antibody against alpha-tubulin and fluorescently labeled phalloidin.
-
If necessary, incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope, capturing images of the actin cytoskeleton, microtubule network, and nuclei.
-
Qualitatively and quantitatively analyze the images to assess changes in cell morphology, actin organization (e.g., lamellipodia formation), and microtubule integrity.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Arp2/3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Arp2/3 complex (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 4. The WASP-Arp2/3 pathway: genetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Function and regulation of the Arp2/3 complex during cell migration in diverse environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role and mechanism of actin-related protein 2/3 complex signaling in cancer invasion and metastasis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. msesupplies.com [msesupplies.com]
- 10. Arp2/3 Complex Inhibitor I, CK-666 [sigmaaldrich.com]
- 11. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of this compound and CK-869 as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 [frontiersin.org]
- 14. Small molecules CK-666 and CK-869 inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Mechanisms of Arp2/3 Complex Inhibitors: CK-548 vs. CK-666
For Researchers, Scientists, and Drug Development Professionals
The Arp2/3 complex is a critical mediator of actin cytoskeleton dynamics, playing a pivotal role in the formation of branched actin networks that drive essential cellular processes such as cell migration, endocytosis, and pathogen motility. The small molecule inhibitors CK-548 and CK-666 have emerged as invaluable tools for dissecting the contributions of the Arp2/3 complex to these processes. This guide provides a detailed comparison of their inhibitory mechanisms, supported by experimental data, to aid researchers in the selection and application of these compounds.
Mechanism of Action: Two Distinct Approaches to Inactivating the Arp2/3 Complex
Both this compound and CK-666 target the Arp2/3 complex to prevent actin nucleation, but they achieve this through fundamentally different mechanisms. The Arp2/3 complex transitions from an inactive, "splayed" conformation to an active, "short pitch" conformation, which mimics an actin dimer and templates the formation of a new actin filament branch. The inhibitors interfere with this conformational change at different points.
CK-666: The Allosteric Stabilizer of the Inactive State
CK-666, a more potent derivative of CK-636, functions as a classic allosteric inhibitor.[1] It binds to a pocket located between the Arp2 and Arp3 subunits of the complex.[2] This binding event stabilizes the inactive, splayed conformation of the Arp2/3 complex, effectively locking it in a state that is unable to support actin nucleation.[1][3][4] By preventing the necessary conformational shift of Arp2 and Arp3 into the active, filament-like arrangement, CK-666 blocks the initiation of new actin branches.[5][6] The binding site for CK-666 is highly conserved across a wide range of species, making it a broadly applicable inhibitor.[2]
This compound: The Destabilizer of the Active Conformation
In contrast to CK-666, this compound and its more potent analog CK-869, targets a hydrophobic pocket within the Arp3 subunit itself.[2][7] By inserting into this pocket, this compound induces a conformational change in Arp3 that allosterically destabilizes the active "short pitch" conformation of the Arp2-Arp3 interface.[1][3] This disruption prevents the stable formation of the actin-like dimer required for nucleation. The mechanism of this compound is less direct than that of CK-666, as it interferes with the stability of the active state rather than preventing its formation outright.[1] It is worth noting that the binding of this compound is sensitive to the amino acid composition of the Arp3 subunit; for instance, the presence of a tryptophan residue in this pocket in non-mammalian species can block binding, limiting its cross-species utility.[2] Furthermore, studies have indicated that this compound and its analog CK-869 may have off-target effects, directly suppressing microtubule assembly.[8]
Quantitative Performance Comparison
The inhibitory potency of this compound and CK-666 has been quantified in various in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of their efficacy.
| Inhibitor | Assay System | Target | IC50 (μM) | Reference |
| This compound | Actin Polymerization Assay | Bovine Arp2/3 Complex | 11 | [2][9][10][11] |
| This compound | Listeria Comet Tail Assay | SKOV3 cells | 31 | [2] |
| CK-666 | Actin Polymerization Assay | Bovine Arp2/3 Complex | 17 | [12] |
| CK-666 | Actin Polymerization Assay | Fission Yeast Arp2/3 Complex | 5 | [12] |
| CK-666 | Actin Polymerization Assay | Human Arp2/3 Complex | 12 | [5][13] |
| CK-666 | Actin Polymerization Assay | - | 4 | |
| CK-666 | Listeria Comet Tail Assay | SKOV3 cells | 22 (for CK-636) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and CK-666.
Pyrene-Actin Polymerization Assay
This assay measures the rate of actin polymerization in the presence and absence of inhibitors.
-
Reagents: Monomeric actin (pyrene-labeled), Arp2/3 complex, a nucleation-promoting factor (e.g., N-WASP-VCA), polymerization buffer (containing ATP and ions like K+ and Mg2+), and the inhibitor (this compound or CK-666) or DMSO as a control.
-
Procedure:
-
Initiate the polymerization of pyrene-actin by adding the Arp2/3 complex and N-WASP-VCA to the reaction mixture.
-
Monitor the increase in fluorescence over time using a fluorometer. The incorporation of pyrene-actin monomers into filaments results in a significant increase in fluorescence intensity.
-
Perform the assay with a range of inhibitor concentrations to determine the IC50 value. The maximum polymerization rate is calculated from the slope of the fluorescence curve.[2]
-
Listeria Motility Assay (Comet Tail Assay)
This cell-based assay assesses the ability of the inhibitors to block Arp2/3 complex-dependent actin polymerization in a physiological context.
-
Cell Culture and Infection:
-
Culture a suitable host cell line, such as SKOV3 cells.
-
Infect the cells with the intracellular bacterium Listeria monocytogenes. Listeria utilizes the host cell's Arp2/3 complex to build actin "comet tails" that propel it through the cytoplasm.
-
-
Inhibitor Treatment:
-
Treat the infected cells with varying concentrations of this compound, CK-666, or a DMSO control for a defined period (e.g., 90 minutes).[2]
-
-
Microscopy and Analysis:
-
Fix and permeabilize the cells.
-
Stain for F-actin using fluorescently labeled phalloidin and for the bacteria using a specific antibody.
-
Visualize the cells using fluorescence microscopy.
-
Quantify the percentage of bacteria associated with actin comet tails at each inhibitor concentration to determine the IC50.[2][14]
-
Visualizing the Mechanisms and Workflows
To further clarify the distinct mechanisms of this compound and CK-666, as well as a typical experimental workflow, the following diagrams are provided.
Caption: Mechanism of CK-666 inhibition of the Arp2/3 complex.
Caption: Mechanism of this compound inhibition of the Arp2/3 complex.
Caption: A typical experimental workflow for comparing Arp2/3 inhibitors.
References
- 1. Small molecules CK-666 and CK-869 inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecules CK-666 and CK-869 inhibit actin-related protein 2/3 complex by blocking an activating conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. Use of this compound and CK-869 as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Arp2/3 inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Differential Effects of CK-548 and CK-869 on Arp2/3 Iso-Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used small molecule inhibitors of the Arp2/3 complex, CK-548 and its analog CK-869. We objectively assess their performance based on their differential effects on Arp2/3 iso-complexes, supported by experimental data. This guide also includes detailed methodologies for key experiments and visual representations of relevant biological pathways and experimental workflows.
Introduction to Arp2/3 Complex and its Inhibitors
The Actin-Related Protein 2/3 (Arp2/3) complex is a crucial regulator of the actin cytoskeleton in eukaryotic cells.[1] This seven-subunit protein complex nucleates the formation of new actin filaments from the sides of existing filaments, creating a branched or dendritic actin network at a characteristic 70-degree angle.[1] This process is fundamental for various cellular functions, including cell migration, phagocytosis, and intracellular motility.[1][2]
The activity of the Arp2/3 complex is tightly regulated by Nucleation Promoting Factors (NPFs), such as Wiskott-Aldrich syndrome protein (WASP), Neural Wiskott-Aldrich syndrome protein (N-WASP), and WAVE complex proteins.[3] These NPFs activate the Arp2/3 complex, leading to a conformational change that initiates actin polymerization.
Small molecule inhibitors are invaluable tools for studying the function of the Arp2/3 complex. This compound and CK-869 are two such inhibitors that target the Arp2/3 complex, but with distinct mechanisms and specificities. This compound and its more potent analog, CK-666, bind to a hydrophobic pocket between Arp2 and Arp3, stabilizing the inactive conformation of the complex and preventing the conformational change required for activation.[4][5] In contrast, CK-869 binds to a different hydrophobic pocket on the Arp3 subunit, allosterically destabilizing the active conformation of the complex.[2][4] Recent studies have revealed that these inhibitors exhibit differential effects on the various iso-complexes of Arp2/3, which arise from the expression of different isoforms of the Arp3, ArpC1, and ArpC5 subunits.[6]
Data Presentation: Quantitative Comparison of Inhibitor Potency
The inhibitory potency of this compound and CK-869 varies significantly depending on the specific Arp2/3 iso-complex. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against different bovine Arp2/3 complexes.
| Inhibitor | Arp2/3 Complex | IC50 (µM) | Reference |
| This compound | Bovine (Bt) Arp2/3 | 11 | [5] |
| CK-869 | Bovine (Bt) Arp2/3 | 11 | [5] |
| CK-666 (analog of this compound) | ArpC1A-containing | - | [6] |
| CK-666 (analog of this compound) | ArpC1B-containing | No inhibition | [6] |
| CK-869 | ArpC1A-containing (in ArpC5L background) | 0.86 | [6] |
| CK-869 | ArpC1B-containing (in ArpC5L background) | 3.55 | [6] |
| CK-869 | Arp3-containing | Inhibits | [6] |
| CK-869 | Arp3B-containing | No inhibition | [6] |
Note: CK-666 is a close structural analog of this compound and is often used interchangeably in research. The data for CK-666 is included here to provide a more complete picture of the differential inhibition.
Differential Effects on Cellular Processes
The isoform-specific inhibition by this compound (via its analog CK-666) and CK-869 translates to distinct effects on cellular functions, particularly in cells expressing different levels of Arp2/3 isoforms.
-
Macrophage Morphology and Motility: In bone marrow-derived macrophages, which express low levels of ArpC1A, CK-869 significantly alters cell morphology, causing them to round up.[6] In contrast, CK-666 has no discernible impact on the morphology and motility of these cells.[6]
-
Phagocytosis: CK-869, but not CK-666, impairs phagocytosis in bone marrow-derived macrophages.[6] This is consistent with the high expression of the CK-869-sensitive ArpC1B isoform in immune cells.[6]
-
Actin Structures: Both this compound and CK-869 have been shown to inhibit the formation of lamellipodia, which are broad, sheet-like protrusions at the leading edge of migrating cells that are rich in branched actin networks.[2][7]
It is important to note that this compound and CK-869 have been reported to have off-target effects, particularly on microtubule assembly at higher concentrations.[8] This should be a consideration when interpreting experimental results.
Signaling Pathways and Experimental Workflows
To better understand the context in which these inhibitors function, the following diagrams illustrate the Arp2/3 signaling pathway and a typical experimental workflow for studying Arp2/3 inhibition.
Caption: Arp2/3 complex signaling pathway and points of inhibition.
Caption: General experimental workflow for comparing Arp2/3 inhibitors.
Experimental Protocols
Pyrene-Actin Polymerization Assay
This assay measures the bulk rate of actin polymerization in the presence of Arp2/3 complex and NPFs. The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin filaments.
Materials:
-
Pyrene-labeled rabbit skeletal muscle actin
-
Unlabeled rabbit skeletal muscle actin
-
Purified recombinant Arp2/3 iso-complexes
-
Purified NPF (e.g., GST-N-WASP-VCA)
-
This compound and CK-869 stock solutions (in DMSO)
-
G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)
-
Polymerization buffer (10 mM Imidazole pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP)
-
Fluorometer
Procedure:
-
Prepare a monomeric actin solution by mixing unlabeled and pyrene-labeled actin (typically 5-10% labeling) in G-buffer.
-
In a fluorometer cuvette, combine the polymerization buffer, Arp2/3 iso-complex, NPF, and the desired concentration of this compound, CK-869, or DMSO (vehicle control).
-
Initiate the polymerization reaction by adding the monomeric actin solution to the cuvette and mix quickly.
-
Immediately begin recording the fluorescence intensity (excitation at ~365 nm, emission at ~407 nm) over time.
-
The maximum slope of the fluorescence curve is proportional to the initial rate of actin polymerization.
-
Determine the IC50 values by plotting the initial polymerization rates against the inhibitor concentration and fitting the data to a dose-response curve.
TIRF (Total Internal Reflection Fluorescence) Microscopy for Actin Branching
This single-molecule imaging technique allows for the direct visualization of actin filament branching nucleated by the Arp2/3 complex.
Materials:
-
Alexa Fluor 488-labeled actin
-
Biotinylated actin
-
Purified Arp2/3 iso-complexes (labeled with a different fluorophore, e.g., SNAP-549)
-
Purified NPF (e.g., VCA domain of N-WASP)
-
This compound and CK-869 stock solutions
-
TIRF buffer (e.g., 10 mM imidazole pH 7.4, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP, 10 mM DTT, and an oxygen scavenger system)
-
Streptavidin-coated coverslips
-
TIRF microscope
Procedure:
-
Assemble biotinylated "mother" actin filaments and tether them to the streptavidin-coated coverslip in a flow chamber.
-
Introduce a reaction mixture containing Alexa Fluor 488-labeled G-actin, labeled Arp2/3 iso-complex, NPF, and the inhibitor (or DMSO) into the flow chamber.
-
Acquire time-lapse images using the TIRF microscope.
-
Analyze the images to quantify the number of branch points forming on the mother filaments over time.
-
Compare the branching frequency and kinetics in the presence of this compound, CK-869, and the control.
Macrophage Phagocytosis Assay
This assay assesses the ability of macrophages to engulf opsonized particles, a process that relies on actin cytoskeleton dynamics.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Fluorescently labeled beads (e.g., polystyrene beads)
-
Opsonizing agent (e.g., IgG)
-
This compound and CK-869
-
Cell culture medium
-
Fixative (e.g., paraformaldehyde)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture BMDMs on coverslips or in multi-well plates.
-
Pre-treat the macrophages with this compound, CK-869, or DMSO for a specified time.
-
Opsonize the fluorescent beads with IgG.
-
Add the opsonized beads to the macrophage culture and incubate to allow for phagocytosis.
-
Wash the cells to remove non-internalized beads.
-
To differentiate between internalized and surface-bound beads, an antibody that recognizes the opsonin can be added to stain external beads with a different color fluorophore before cell permeabilization.
-
Fix the cells.
-
Image the cells using a fluorescence microscope or analyze by flow cytometry.
-
Quantify the phagocytic index (e.g., number of internalized beads per cell) for each condition.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay measures the rate of collective cell migration to close a "wound" created in a confluent cell monolayer.
Materials:
-
Adherent cells (e.g., fibroblasts, epithelial cells)
-
Cell culture plates
-
Pipette tip or a specialized scratch tool
-
This compound and CK-869
-
Microscope with live-cell imaging capabilities
Procedure:
-
Grow a confluent monolayer of cells in a culture plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells to remove debris.
-
Add fresh medium containing this compound, CK-869, or DMSO.
-
Place the plate on a microscope stage with an environmental chamber (37°C, 5% CO2).
-
Acquire images of the wound area at regular intervals over several hours.
-
Measure the area of the wound at each time point and calculate the rate of wound closure for each condition.
Conclusion
This compound and CK-869 are valuable chemical tools for dissecting the roles of the Arp2/3 complex in various cellular processes. However, their utility is enhanced by a clear understanding of their differential effects on Arp2/3 iso-complexes. CK-869 demonstrates a broader inhibitory profile against ArpC1-containing complexes involved in actin branching compared to this compound/CK-666, which is largely ineffective against ArpC1B-containing complexes. Furthermore, CK-869's activity is dependent on the Arp3 isoform, being inactive against Arp3B-containing complexes. These isoform-specific differences have significant implications for the interpretation of experimental data, especially in cellular contexts where the expression levels of Arp2/3 isoforms can vary. Researchers should carefully consider the specific Arp2/3 iso-complexes present in their system of study when choosing between these inhibitors and interpreting their results. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the design and execution of rigorous experiments to further elucidate the complex roles of the Arp2/3 complex in health and disease.
References
- 1. Arp2/3 complex is required for actin polymerization during platelet shape change - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of Arp2/3 complex from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pollardlab.yale.edu [pollardlab.yale.edu]
- 4. Purification of Native Arp2/3 Complex from Bovine Thymus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 6. pubcompare.ai [pubcompare.ai]
- 7. embopress.org [embopress.org]
- 8. Pathway of actin filament branch formation by Arp2/3 complex revealed by single-molecule imaging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CK-548: A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of CK-548, a potent Arp2/3 complex inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life, necessitating careful handling and disposal as hazardous waste.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 388604-55-5 | Sigma-Aldrich |
| Molecular Formula | C₁₅H₁₁BrClNO₂S | Sigma-Aldrich |
| Molecular Weight | 384.68 g/mol | Sigma-Aldrich |
| Solubility in DMSO | ≥ 19.23 mg/mL | MedChemExpress |
| Hazard Codes | H302, H400 | Sigma-Aldrich |
| Hazard Classifications | Acute Toxicity 4 (Oral), Aquatic Acute 1 | Sigma-Aldrich |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as a halogenated and sulfur-containing organic compound, requires a multi-step process to ensure it is handled as regulated hazardous chemical waste.
Step 1: Segregation of Waste
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Given its high aquatic toxicity, this compound solutions must not be disposed of down the drain.[1]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as containing chemical waste.
Step 2: Waste Container Management
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Environmental Hazard").
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[2]
-
Storage: Store waste containers in a designated satellite accumulation area that is away from general laboratory traffic and incompatible chemicals.[2]
Step 3: Decontamination of Glassware and Surfaces
-
Glassware: Reusable glassware that has come into contact with this compound should be decontaminated. A common procedure is to rinse the glassware with a suitable solvent (such as ethanol or acetone) to dissolve any remaining this compound. The resulting rinsate must be collected as hazardous liquid waste. After the initial solvent rinse, glassware can typically be washed with soap and water.
-
Work Surfaces: Decontaminate any work surfaces that may have been exposed to this compound. Use a cloth dampened with a suitable solvent to wipe the area, and dispose of the cloth as solid hazardous waste. Follow this with a standard laboratory disinfectant or cleaning solution.
Step 4: Final Disposal
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this compound waste through standard laboratory trash or sewer systems.
-
Incineration: The recommended final disposal method for halogenated organic compounds like this compound is high-temperature incineration in a licensed hazardous waste facility.[2][3][4] This process is equipped with scrubbers and other pollution control devices to neutralize the resulting acidic gases (such as hydrogen bromide, hydrogen chloride, and sulfur oxides) and prevent their release into the atmosphere.[2][4]
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: Essential Protective Measures for Handling CK-548
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with CK-548. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound, a potent inhibitor of the Arp2/3 complex, requires careful handling due to its potential hazards. A comprehensive understanding and implementation of the following personal protective equipment (PPE), handling, and disposal protocols are mandatory for all personnel.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are acute oral toxicity and high toxicity to aquatic life. Therefore, the following PPE is required at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles of the compound. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols. | Minimizes inhalation of the compound. |
Operational Plan: Safe Handling of this compound
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following workflow outlines the necessary steps from preparation to disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
